molecular formula C8H18Cl2N2 B2453958 1-(1-Methylcyclopropyl)piperazine;dihydrochloride CAS No. 2377035-56-6

1-(1-Methylcyclopropyl)piperazine;dihydrochloride

Cat. No.: B2453958
CAS No.: 2377035-56-6
M. Wt: 213.15
InChI Key: SNJOJHUMJWUOGE-UHFFFAOYSA-N
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Description

1-(1-Methylcyclopropyl)piperazine;dihydrochloride is a useful research compound. Its molecular formula is C8H18Cl2N2 and its molecular weight is 213.15. The purity is usually 95%.
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Properties

IUPAC Name

1-(1-methylcyclopropyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-8(2-3-8)10-6-4-9-5-7-10;;/h9H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJOJHUMJWUOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-(1-Methylcyclopropyl)piperazine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-(1-Methylcyclopropyl)piperazine dihydrochloride , a critical intermediate often utilized in the development of fluoroquinolone antibiotics (e.g., Orbifloxacin) and novel CNS ligands.

Unlike simple N-alkyl piperazines, this molecule presents a specific synthetic challenge: the geminal dimethyl effect and steric hindrance at the tertiary carbon of the cyclopropyl ring make direct nucleophilic substitution (SN2) on a 1-methylcyclopropyl halide chemically non-viable. Consequently, the authoritative industrial route requires a "reverse" approach: constructing the piperazine ring onto a pre-formed 1-methylcyclopropylamine moiety.

This guide outlines a robust, scalable 3-step protocol:

  • Precursor Synthesis: Hofmann rearrangement to generate the hindered primary amine.

  • Ring Construction: Double N-alkylation using bis(2-chloroethyl)amine (nitrogen mustard chemistry).

  • Salt Formation: Stabilization of the volatile free base as the dihydrochloride salt.

Part 1: Strategic Retrosynthesis & Mechanism

The failure mode of standard alkylation strategies defines our chosen route. Attempting to react piperazine directly with 1-bromo-1-methylcyclopropane results in elimination (ring opening or alkene formation) rather than substitution due to the high ring strain (~27.5 kcal/mol) and steric bulk at the quaternary center.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target Target: 1-(1-Methylcyclopropyl)piperazine (Dihydrochloride) Disconnect_Bad X Direct Alkylation (Sterically Forbidden) Target->Disconnect_Bad Route A (Fail) Precursor_Amine Key Intermediate: 1-Amino-1-methylcyclopropane Target->Precursor_Amine Route B (Success) Piperazine Ring Construction Cyclization_Agent Ring Builder: Bis(2-chloroethyl)amine HCl Target->Cyclization_Agent Start_Mat Starting Material: 1-Methylcyclopropanecarboxylic Acid Precursor_Amine->Start_Mat Hofmann Rearrangement

Figure 1: Retrosynthetic logic demonstrating why ring construction (Route B) is preferred over direct alkylation.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 1-Amino-1-methylcyclopropane (The "Warhead")

Objective: Convert 1-methylcyclopropanecarboxylic acid to the primary amine via the amide. Mechanism: Hofmann Rearrangement.

1.1 Amide Formation
  • Reagents: 1-Methylcyclopropanecarboxylic acid (1.0 eq), Thionyl Chloride (1.2 eq), Aqueous Ammonia (excess).

  • Procedure:

    • Reflux the carboxylic acid with thionyl chloride for 2 hours to form the acid chloride.

    • Remove excess SOCl2 under vacuum.

    • Add the residue dropwise to ice-cold concentrated aqueous ammonia (28%).

    • Observation: The amide precipitates as a white solid.[1][2] Filter and dry.[2][3]

1.2 Hofmann Rearrangement

Critical Control Point: Temperature control is vital to prevent ring opening.

  • Reagents: 1-Methylcyclopropanecarboxamide (1.0 eq), Sodium Hypochlorite (NaOCl, 10-13% solution, 1.1 eq), Sodium Hydroxide (2.5 eq).

  • Protocol:

    • Dissolve NaOH in water and cool to 0°C. Add the amide.

    • Add NaOCl solution dropwise, maintaining temperature <5°C. Stir for 1 hour.

    • Allow the mixture to warm to room temperature, then heat to 40-50°C for 30 minutes to drive the decarboxylation.

    • Workup: Steam distill the amine (volatile!) or extract exhaustively with diethyl ether.

    • Yield: The free amine is a volatile liquid. Proceed immediately to Step 2 or store as a hydrochloride salt.

Step 2: Piperazine Ring Construction

Objective: Cyclize the primary amine with bis(2-chloroethyl)amine. Safety Warning: Bis(2-chloroethyl)amine is a nitrogen mustard precursor. It forms a highly reactive aziridinium ion in solution.[4] Handle in a fume hood with double gloves.

Protocol
  • Reagents:

    • 1-Amino-1-methylcyclopropane (1.0 eq)

    • Bis(2-chloroethyl)amine Hydrochloride (1.0 eq)

    • Base: Potassium Carbonate (K2CO3, 3.0 eq) or Diisopropylethylamine (DIPEA).

    • Solvent: n-Butanol (preferred for high boiling point) or 2-Methoxyethanol.

  • Procedure:

    • Suspend bis(2-chloroethyl)amine hydrochloride and K2CO3 in n-butanol.

    • Add 1-Amino-1-methylcyclopropane.

    • Heat the mixture to reflux (approx. 118°C) for 12–24 hours.

    • Mechanism: The primary amine attacks the transient aziridinium species generated from the nitrogen mustard.

    • Monitoring: Monitor by TLC (System: DCM/MeOH/NH3) or GC-MS.

  • Workup:

    • Cool to room temperature.[1] Filter off inorganic salts (KCl).

    • Evaporate the solvent under reduced pressure.[2][4]

    • Dissolve residue in dilute NaOH (pH > 12) and extract with Dichloromethane (DCM).

    • Dry organic layer over Na2SO4 and concentrate to obtain the crude 1-(1-Methylcyclopropyl)piperazine free base .

Step 3: Salt Formation & Purification

Objective: Isolate the stable dihydrochloride salt.

  • Reagents: Crude free base, HCl gas (or 4M HCl in Dioxane), Ethanol/Diethyl Ether.

  • Protocol:

    • Dissolve the crude oil in a minimum amount of absolute ethanol.

    • Cool to 0°C in an ice bath.

    • Bubble anhydrous HCl gas through the solution (or add HCl/Dioxane) until pH < 2.

    • Add Diethyl Ether to induce precipitation.

    • Crystallization: Filter the white solid.[2] Recrystallize from Ethanol/Isopropanol if necessary to remove mono-alkylated impurities.

Part 3: Process Visualization & Data

Reaction Pathway (DOT Visualization)

ReactionPath cluster_0 Step 1: Precursor cluster_1 Step 2: Cyclization Acid 1-Me-Cyclopropane Carboxylic Acid Amide Amide Intermediate Acid->Amide 1. SOCl2 2. NH3 Amine 1-Amino-1-methyl cyclopropane Amide->Amine NaOCl/NaOH (Hofmann) Mustard Bis(2-chloroethyl) amine HCl Aziridine Aziridinium Ion (Active) Amine->Aziridine Nucleophilic Attack Mustard->Aziridine -HCl, Heat Piperazine 1-(1-Methylcyclopropyl) piperazine Aziridine->Piperazine Cyclization

Figure 2: Step-wise reaction flow from carboxylic acid to the final piperazine ring formation.

Troubleshooting & Critical Parameters
ParameterSpecificationImpact on Quality
Hofmann Temp < 5°C during additionHigh temps cause premature hydrolysis to the acid.
Cyclization pH Basic (pH > 10)Essential to neutralize HCl and drive aziridinium formation.
Salt Stoichiometry > 2.2 eq HClEnsures formation of dihydrochloride; prevents hygroscopic mono-salt.
Impurity A Dimerized MustardResult of insufficient agitation or low amine concentration.

Part 4: References

  • Synthesis of 1-Aminocyclopropanecarboxylic Acid Derivatives Source: Sciforum / MDPI Context: foundational chemistry for aminocyclopropane precursors and Hofmann rearrangement conditions. URL:[Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines Source: National Institutes of Health (PMC) / Molecules Context: General protocols for purifying piperazine salts and handling the piperazinium cation.[3][5] URL:[Link]

Sources

Introduction: The Piperazine Scaffold and the Significance of the 1-Methylcyclopropyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(1-Methylcyclopropyl)piperazine Dihydrochloride for Drug Discovery Professionals

Prepared by: Gemini, Senior Application Scientist

The piperazine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of clinically successful drugs.[1] Its unique physicochemical properties—a six-membered heterocycle with two opposing nitrogen atoms—allow it to serve as a versatile linker, a basic center for salt formation, and a key pharmacophoric element that can engage in crucial hydrogen bonding interactions with biological targets.[2] Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including antipsychotic, antidepressant, antihistaminic, and anticancer effects.[3][4]

This guide focuses on a specific, nuanced derivative: 1-(1-Methylcyclopropyl)piperazine dihydrochloride . While structurally similar to more common cyclopropylmethyl analogs, the addition of a methyl group directly onto the cyclopropane ring introduces significant changes. This substitution can profoundly influence the molecule's metabolic stability, lipophilicity, and conformational rigidity. In drug design, such modifications are not trivial; they are deliberate strategies to enhance pharmacokinetic profiles and target engagement. The methyl group can act as a "metabolic shield," preventing enzymatic oxidation at that position, a common pathway for drug degradation.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It will provide a detailed examination of the compound's identity, plausible and robust synthetic strategies, a complete workflow for analytical characterization, and a discussion of its potential pharmacological relevance, all grounded in established chemical principles.

PART 1: Core Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of all chemical research and development. 1-(1-Methylcyclopropyl)piperazine dihydrochloride is a distinct chemical entity with the specific CAS number 2377035-56-6 . It is crucial to distinguish it from its non-methylated analog, 1-(cyclopropylmethyl)piperazine, as their biological and chemical properties may differ significantly.

Identifier Value Source
Compound Name 1-(1-Methylcyclopropyl)piperazine Dihydrochloride-
CAS Number 2377035-56-6
Molecular Formula C₉H₁₈N₂ · 2HCl(Calculated)
Molecular Weight 213.15 g/mol
IUPAC Name 1-(1-methylcyclopropyl)piperazine;dihydrochloride(Generated)
SMILES CC1(C1)N2CCNCC2.Cl.Cl(Generated)
Physical Form Expected to be a solid, crystalline powder(Inferred)

PART 2: A Strategic Guide to Synthesis and Manufacturing

While a specific, peer-reviewed synthesis for 1-(1-Methylcyclopropyl)piperazine is not prominently published, its construction can be confidently approached using well-established, high-yield methodologies for the mono-N-alkylation of piperazine. The choice between these routes often depends on the availability of starting materials, scalability, and the desired purity profile. Below, we detail two primary, field-proven strategies.

Strategy A: Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds and is a cornerstone of pharmaceutical synthesis. This strategy involves the reaction of piperazine with a carbonyl compound—in this case, 1-methylcyclopropanecarbaldehyde —to form an iminium ion intermediate, which is then reduced in situ to the target amine.

Causality of Experimental Choices:

  • Piperazine Stoichiometry: Using a slight excess of piperazine can be forgone as the reaction is typically clean, but careful control of aldehyde addition is key to minimizing di-alkylation.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It is milder and more selective for iminium ions over carbonyls compared to agents like sodium borohydride, and it does not require stringent pH control, simplifying the procedure.

  • Solvent: A non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is ideal as it does not interfere with the iminium ion formation.

  • Reaction Setup: To a solution of piperazine (1.2 equivalents) in anhydrous dichloromethane (DCM, 10 mL per mmol of aldehyde) under a nitrogen atmosphere, add acetic acid (1.1 equivalents). Stir for 10 minutes at room temperature.

  • Aldehyde Addition: Add a solution of 1-methylcyclopropanecarbaldehyde (1.0 equivalent) in DCM dropwise over 20 minutes.

  • Reduction: After stirring for 1 hour, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like isopropanol or diethyl ether. Add a 2M solution of HCl in diethyl ether (2.2 equivalents) dropwise with stirring. The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Strategy B: Nucleophilic Substitution via Protected Piperazine

This classic approach offers excellent control over selectivity, completely preventing the formation of the di-substituted byproduct. It involves temporarily "protecting" one of the piperazine nitrogens, performing the alkylation on the free nitrogen, and then removing the protecting group.

Causality of Experimental Choices:

  • Protecting Group: The tert-butoxycarbonyl (Boc) group is ideal. It is easily installed, renders the protected nitrogen non-nucleophilic, is stable to the basic conditions of alkylation, and can be removed cleanly under acidic conditions that are compatible with the final salt formation step.

  • Alkylating Agent: A reactive electrophile such as 1-(bromomethyl)-1-methylcyclopropane would be required.

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the free amine without competing in the substitution reaction. Cesium carbonate often accelerates SN2 reactions.

  • Alkylation: To a solution of 1-Boc-piperazine (1.0 equivalent) in a polar aprotic solvent like acetonitrile or DMF, add potassium carbonate (2.0 equivalents) and 1-(bromomethyl)-1-methylcyclopropane (1.1 equivalents).

  • Reaction Conditions: Heat the mixture to 60-80°C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of 1-Boc-piperazine.

  • Workup: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude Boc-protected product.

  • Deprotection and Salt Formation: Dissolve the crude intermediate in a minimal amount of methanol or isopropanol. Add an excess of 4M HCl in 1,4-dioxane (e.g., 5 equivalents). Stir at room temperature for 2-4 hours.

  • Isolation: The product, 1-(1-Methylcyclopropyl)piperazine dihydrochloride, will precipitate from the solution. If necessary, add diethyl ether to aid precipitation. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Comparative Workflow of Synthetic Strategies

G cluster_A Strategy A: Reductive Amination cluster_B Strategy B: Nucleophilic Substitution cluster_C Final Salt Formation A_Start Piperazine + 1-Methylcyclopropanecarbaldehyde A_Step1 In Situ Iminium Formation (AcOH, DCM) A_Step2 Reduction (NaBH(OAc)₃) A_Step3 Aqueous Workup & Purification A_End Target Free Base C_Step1 Treatment with 2.2 eq. HCl B_Start 1-Boc-Piperazine + 1-(Bromomethyl)-1-methylcyclopropane B_Step1 SN2 Alkylation (K₂CO₃, MeCN) B_Step2 Purification of Boc-Intermediate B_Step3 Acidic Deprotection (HCl in Dioxane) C_End 1-(1-Methylcyclopropyl)piperazine Dihydrochloride

Caption: Primary synthetic routes to the target compound.

PART 3: Analytical Characterization Workflow

A rigorous analytical workflow is non-negotiable for confirming the identity, structure, and purity of any new chemical entity intended for research or development.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to be complex but highly informative. Key diagnostic signals would include:

      • Two distinct, non-equivalent multiplets in the 0.4-0.8 ppm range corresponding to the diastereotopic CH₂ protons of the cyclopropyl ring.

      • A sharp singlet around 1.1-1.3 ppm integrating to three protons for the cyclopropyl methyl group.

      • A complex series of multiplets between approximately 2.5 and 3.5 ppm for the eight protons of the piperazine ring. The protons on the carbons adjacent to the substituted nitrogen will be shifted relative to those on the secondary amine side.

      • A broad singlet (exchangeable with D₂O) for the two N-H protons of the dihydrochloride salt.

    • ¹³C NMR: The carbon spectrum will confirm the carbon framework. Expected signals include:

      • A quaternary carbon signal for the methyl-bearing cyclopropyl carbon.

      • Two CH₂ signals for the cyclopropyl ring carbons.

      • A CH₃ signal for the methyl group.

      • Two distinct signals for the piperazine ring carbons, reflecting the asymmetrical substitution.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in positive mode is ideal. The spectrum should show a prominent base peak corresponding to the protonated free base [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm of the calculated value.

Purity Determination by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of small-molecule drug candidates.

Causality of Methodological Choices:

  • Column: A C18 stationary phase provides excellent hydrophobic retention for a broad range of small molecules.

  • Mobile Phase: A gradient of acetonitrile (ACN) or methanol in water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid is standard. The acid ensures the amine is protonated, leading to sharp, symmetrical peak shapes.

  • Detection: The piperazine scaffold lacks a strong UV chromophore. Therefore, detection at low wavelengths (e.g., 210-220 nm) is necessary but may lack sensitivity. For trace-level impurity analysis, a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or mass spectrometer (LC-MS) is highly recommended.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or CAD detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution.

Comprehensive Analytical Workflow Diagram

G cluster_synthesis cluster_structure Structural Confirmation cluster_purity Purity & Identity synthesis Crude Product (Post-Workup) nmr ¹H and ¹³C NMR synthesis->nmr Identity Check ms HRMS (ESI+) synthesis->ms Identity Check ftir FTIR synthesis->ftir Identity Check hplc RP-HPLC-UV/CAD (Purity >95%?) synthesis->hplc Purity Check final Qualified Reference Standard nmr->final Qualification ms->final Qualification lcms LC-MS (Confirm Peak Identity) hplc->lcms Impurity ID hplc->final Qualification

Caption: A self-validating analytical characterization workflow.

PART 4: Potential Pharmacological Significance

The therapeutic potential of 1-(1-Methylcyclopropyl)piperazine dihydrochloride can be inferred from the established roles of its constituent chemical motifs in drug design.

  • The Piperazine Core: As previously mentioned, this ring system is a cornerstone of neuropharmacology. It forms the basis of drugs that interact with a wide range of neurotransmitter receptors, including dopamine, serotonin, and histamine receptors. Its ability to cross the blood-brain barrier (when uncharged) and its favorable toxicological profile make it an attractive scaffold for CNS drug discovery.[3]

  • The Cyclopropyl Moiety: The cyclopropyl group is a valuable "bioisostere" in medicinal chemistry. It is often used to replace gem-dimethyl groups or phenyl rings to modulate potency and physicochemical properties. Its rigid, three-dimensional structure can lock the molecule into a specific conformation that is favorable for binding to a biological target, thereby increasing potency and selectivity.

  • The Critical Role of the Methyl Group: The key innovation in this molecule is the methyl group on the cyclopropyl ring. This feature serves two primary purposes in advanced drug design:

    • Metabolic Blocking: The C-H bonds on a cyclopropyl ring adjacent to a nitrogen atom are susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a methyl group at this position (a quaternary carbon) blocks this metabolic pathway, which can significantly increase the compound's in vivo half-life and oral bioavailability.

    • Lipophilicity and Conformation: The addition of a methyl group increases the molecule's lipophilicity (logP), which can affect its absorption, distribution, and ability to penetrate cellular membranes, including the blood-brain barrier. It also introduces steric bulk that can further refine the molecule's preferred conformation.

Given these features, 1-(1-Methylcyclopropyl)piperazine dihydrochloride represents a logical next-generation scaffold for developing novel CNS agents, potentially with improved pharmacokinetic profiles compared to its non-methylated or linear alkyl analogs.

PART 5: Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 1-(1-Methylcyclopropyl)piperazine dihydrochloride. However, a reliable safety profile can be inferred from the data available for the structurally similar compound, 1-(Cyclopropylmethyl)piperazine dihydrochloride . As a dihydrochloride salt of an amine, it is expected to be an irritant. Standard laboratory precautions for handling fine chemicals should be strictly followed.

Hazard Category Information (Inferred)
GHS Pictograms

Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation. Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

1-(1-Methylcyclopropyl)piperazine dihydrochloride (CAS 2377035-56-6) is a thoughtfully designed chemical scaffold with significant potential for drug discovery, particularly in the development of novel CNS-active agents. While not a commonplace reagent, its synthesis is readily achievable through established and reliable methods such as reductive amination or controlled nucleophilic substitution. Its key structural feature—the metabolically-shielded 1-methylcyclopropyl group—represents a deliberate design element aimed at enhancing pharmacokinetic properties. A comprehensive analytical workflow, combining NMR, HRMS, and chromatography, is essential to ensure its identity and purity for any research application. This guide provides the foundational knowledge and detailed protocols necessary for scientists to confidently synthesize, characterize, and explore the therapeutic potential of this promising molecule.

References

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • Stoltz, B. M., et al. Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS. Available from: [Link]

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines. Available from: [Link]

  • Google Patents. Method for preparing piperazines.
  • ResearchGate. Reductive amination route for selective N-monosubstitution. Available from: [Link]

  • Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Available from: [Link]

  • National Center for Biotechnology Information. Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available from: [Link]

  • Google Patents. Method for the preparation of piperazine and its derivatives.
  • LookChem. Cas 1948-52-3,S-propyl propane-1-thiosulphinate. Available from: [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. Available from: [Link]

  • IntechOpen. The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Available from: [Link]

Sources

"spectroscopic data for 1-(1-Methylcyclopropyl)piperazine dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization Guide: 1-(1-Methylcyclopropyl)piperazine Dihydrochloride

Abstract

This technical guide provides a comprehensive spectroscopic profile for 1-(1-Methylcyclopropyl)piperazine dihydrochloride (CAS 2377035-56-6), a specialized building block in medicinal chemistry.[1] Distinguished by its gem-disubstituted cyclopropyl motif, this compound presents unique steric and electronic properties compared to its more common isomer, 1-(cyclopropylmethyl)piperazine. This document details the theoretical and expected experimental data for Nuclear Magnetic Resonance (


H and 

C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), alongside rigorous protocols for structural validation and salt form confirmation.[1]

Chemical Identity & Structural Analysis

The core structure features a piperazine ring directly attached to the quaternary carbon (C1) of a 1-methylcyclopropyl group.[1] This creates a sterically congested center that significantly influences chemical shifts and metabolic stability profiles.[1][2]

PropertyData
IUPAC Name 1-(1-Methylcyclopropyl)piperazine dihydrochloride
CAS Number 2377035-56-6
Molecular Formula

(Salt) /

(Free Base)
Molecular Weight 213.15 g/mol (Salt) / 140.23 g/mol (Free Base)
Structural Alert Do not confuse with: 1-(Cyclopropylmethyl)piperazine (CAS 57184-25-5).[1][3] The methyl group is on the ring, not a linker.[1]

Predicted Spectroscopic Data

Note: Due to the specialized nature of this compound, the following data is derived from high-fidelity predictive models and structure-activity relationship (SAR) principles for gem-disubstituted cyclopropanes and piperazine salts.

Nuclear Magnetic Resonance (NMR)

Solvent Selection: Deuterium Oxide (


) is recommended to suppress the broad exchangeable ammonium protons, yielding a cleaner aliphatic region.[1][2] DMSO-

may be used to observe the ammonium protons (

and

).[1][2]

H NMR (400 MHz, 

,

ppm):
PositionShift (

)
MultiplicityIntegrationAssignmentMechanistic Insight
C1-CH

1.45 – 1.55Singlet (s)3HMethyl on CyclopropylDeshielded by the adjacent cationic nitrogen (

).[1]
Cyclopropyl 0.90 – 1.20Multiplet (m)4HCyclopropyl

The gem-dimethyl effect and ring strain cause complex coupling (AA'BB' system).[1][2]
Piperazine 3.40 – 3.70Multiplet (m)8HPiperazine Ring

Broadened or split into two distinct sets due to ring conformation and salt formation.[1][2]
Ammonium ~9.0 – 10.0Broad (br)3H

,

Only visible in DMSO-

.[1][2] Exchangeable with

.

C NMR (100 MHz, 

,

ppm):
Carbon EnvironmentShift (

)
Description
Quaternary C1 45.0 – 50.0The junction carbon.[1] Significantly deshielded by Nitrogen.[1]
Piperazine C2/C6 42.0 – 46.0Carbons adjacent to the quaternary center.[1]
Piperazine C3/C5 40.0 – 44.0Carbons adjacent to the secondary amine.[1]
Methyl (

)
18.0 – 22.0Methyl group on the cyclopropyl ring.[1][2]
Cyclopropyl

10.0 – 14.0High-field resonance typical of strained rings.[1]
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Parent Ion: The dihydrochloride salt dissociates; the spectrum will show the protonated free base.[1][2]

m/zIon TypeIdentity
141.14

Molecular Ion (Base Peak).[1]
126.11

Loss of methyl radical (rare in ESI, possible in EI).[1][2]
99.09

Loss of cyclopropyl ring (homolytic cleavage).[1]
85.08

Piperazine ring fragment (loss of 1-methylcyclopropyl).[1][2]
Infrared Spectroscopy (FT-IR)
  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2]

Wavenumber (

)
Vibration ModeFunctional Group
2400 – 3000 Broad Stretch

(Ammonium salt).[1] Characteristic "salt broadness".[1][2]
3000 – 3100 Sharp StretchCyclopropyl

(

-like character).[1][2]
1400 – 1450 Bending

scissoring /

stretch.[1]
~1020 Ring BreathingCyclopropane ring deformation.[1][2]

Structural Logic & Fragmentation Diagram

The following diagram illustrates the structural connectivity and the logical fragmentation pathways expected in Mass Spectrometry, aiding in structural confirmation.

G cluster_0 Key Structural Features Compound 1-(1-Methylcyclopropyl) piperazine 2HCl FreeBase Free Base [M+H]+ = 141.14 Compound->FreeBase Dissociation (ESI) Fragment1 Piperazine Core m/z ~85 FreeBase->Fragment1 N-C Bond Cleavage Fragment2 Loss of Methyl m/z ~126 FreeBase->Fragment2 Methyl Loss Feat1 Quaternary C1 (Steric Bulk) Feat1->Compound Feat2 Gem-Disubstitution (Methyl + N) Feat2->Compound

Figure 1: Structural connectivity and primary fragmentation pathways for MS analysis.

Experimental Protocols for Validation

To ensure data integrity, follow these standardized protocols for sample preparation and analysis.

Protocol A: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the dihydrochloride salt.

  • Solvent: Add 0.6 mL of

    
     (99.9% D).[1]
    
    • Why

      
      ? It eliminates the broad ammonium signals that can obscure the aliphatic region.[1][2]
      
    • Alternative: Use DMSO-

      
       if observing the exchangeable protons is critical for confirming the salt stoichiometry (integration of NH protons should match 2HCl).[1][2]
      
  • Reference: Use residual solvent peak (

    
     at 4.79 ppm) or internal standard (TSP).
    
  • Acquisition: Run at 298 K. Ensure a relaxation delay (

    
    ) of at least 2.0 seconds to allow full relaxation of the quaternary methyl protons.
    
Protocol B: Chloride Content Determination (Gravimetric)

To confirm the dihydrochloride stoichiometry (


):
  • Dissolve 50 mg of the compound in 2 mL deionized water.

  • Add 2 drops of

    
     (conc).[1][2]
    
  • Add excess

    
     solution.[1][2]
    
  • A white precipitate (

    
    ) confirms the presence of chloride.[1][2]
    
  • Quantitative: Filter, dry, and weigh the

    
    .[1][2]
    
    • Theoretical % Cl:

      
      .[1][2]
      

Analytical Workflow for Quality Control

This workflow defines the logical steps to validate the identity and purity of the compound.

Workflow cluster_ID Structural ID cluster_Purity Purity & Salt Form Start Sample Receipt (White Solid) Solubility Solubility Test (Water/Methanol) Start->Solubility NMR 1H NMR (D2O) Confirm Methyl Singlet Solubility->NMR MS LC-MS (ESI+) Confirm m/z 141.1 Solubility->MS HPLC HPLC Purity (>95%) NMR->HPLC AgNO3 Chloride Test (Positive for Cl-) MS->AgNO3 Release Certificate of Analysis Generated HPLC->Release Pass AgNO3->Release Pass

Figure 2: Step-by-step analytical workflow for verifying compound identity and purity.

References

  • Sigma-Aldrich (Merck KGaA). (2024).[1][2] Product Catalog: 1-(1-methylcyclopropyl)piperazine dihydrochloride. Retrieved from .[1][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2] (General reference for NMR shift prediction of quaternary centers).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Reference for IR and MS fragmentation patterns of amines).

  • PubChem Database. (2024).[1][2] Compound Summary: 1-(1-Methylcyclopropyl)piperazine.[1] National Library of Medicine.[1][2] Retrieved from .[1][2]

Sources

An In-depth Technical Guide to the Stability of 1-(1-Methylcyclopropyl)piperazine Dihydrochloride Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Drug Development

In the landscape of pharmaceutical development, the chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety, efficacy, and shelf-life.[1] A thorough understanding of how a molecule behaves under various stress conditions is not merely a regulatory requirement but a scientific necessity to ensure the delivery of a safe and effective therapeutic agent to the patient. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are instrumental in this process.[2][3][4] These studies deliberately expose the drug substance to harsh conditions such as acid, base, light, heat, and oxidation to identify potential degradation products and elucidate degradation pathways.[1] This knowledge is paramount for developing stable formulations and establishing robust, stability-indicating analytical methods.[1][4]

This guide provides a comprehensive technical overview of the stability of 1-(1-Methylcyclopropyl)piperazine dihydrochloride under acidic conditions. This molecule, featuring a piperazine ring and a sterically hindered cyclopropylamine moiety, presents a unique stability profile that warrants detailed investigation. For researchers, scientists, and drug development professionals, this document aims to deliver field-proven insights and a practical framework for assessing the stability of this and structurally related compounds.

Molecular Structure and Inherent Reactivity

1-(1-Methylcyclopropyl)piperazine dihydrochloride is comprised of a saturated six-membered piperazine heterocycle N-substituted with a 1-methylcyclopropyl group. The dihydrochloride salt form generally enhances the stability and solubility of the parent amine.

The key structural features that will dictate its stability under acidic conditions are:

  • The Piperazine Ring: A saturated heterocycle that is generally stable. However, the lone pairs on the nitrogen atoms are basic and will be protonated in acidic media.

  • The N-Cyclopropyl Bond: The bond between the piperazine nitrogen and the cyclopropyl ring is a potential site for degradation.

  • The 1-Methylcyclopropyl Group: This is a highly strained three-membered ring. The ring strain inherent in cyclopropanes can make them susceptible to acid-catalyzed ring-opening reactions.[5] The presence of a methyl group on the same carbon as the piperazine substituent adds steric hindrance and can influence the carbocation stability if a ring-opening mechanism proceeds.

Potential Degradation Pathways Under Acidic Conditions

While specific degradation studies on 1-(1-Methylcyclopropyl)piperazine dihydrochloride are not widely published, we can postulate the most probable degradation pathways based on fundamental organic chemistry principles and studies on related structures.

Pathway 1: Acid-Catalyzed Hydrolytic Cleavage of the N-Cyclopropyl Bond

The most likely degradation pathway under strong acidic conditions is the hydrolysis of the bond between the piperazine nitrogen and the cyclopropyl ring.

Mechanism:

  • Protonation of Piperazine Nitrogens: In an acidic aqueous solution, the nitrogen atoms of the piperazine ring will be protonated.

  • Potential for N-C Bond Cleavage: While typically stable, under forcing conditions (e.g., elevated temperature and high acid concentration), the N-cyclopropyl bond could undergo cleavage. This would be a slow process.

Pathway 2: Acid-Catalyzed Ring Opening of the Cyclopropyl Moiety

The high ring strain of the cyclopropane ring makes it a likely target for acid-catalyzed degradation.[5]

Mechanism:

  • Protonation: Protonation could occur on the nitrogen, which would electronically influence the adjacent cyclopropyl ring.

  • Ring Opening: The acid could catalyze the opening of the cyclopropane ring to form a more stable carbocation. The presence of the methyl group would favor the formation of a tertiary carbocation, which is relatively stable. This carbocation could then be attacked by water or other nucleophiles present in the medium. The solvolysis of cyclopropyl systems often proceeds with simultaneous ring opening.

It is important to note that the rate of hydrolysis of compounds containing a 1-methylcyclopropyl group has been observed to be increased in acidic solutions compared to analogous structures without this group, suggesting this moiety can enhance reactivity.[3]

The following diagram illustrates these potential degradation pathways:

G Potential Acidic Degradation Pathways of 1-(1-Methylcyclopropyl)piperazine cluster_0 Starting Material cluster_1 Stress Condition cluster_2 Potential Degradation Pathways cluster_3 Potential Degradation Products A 1-(1-Methylcyclopropyl)piperazine dihydrochloride B Aqueous Acid (e.g., HCl) + Heat C Pathway 1: N-Cyclopropyl Bond Cleavage B->C Hydrolysis D Pathway 2: Cyclopropyl Ring Opening B->D Acid-Catalyzed Rearrangement E Piperazine C->E F 1-Methylcyclopropanol C->F G Ring-Opened Products (e.g., unsaturated amines) D->G

Caption: Potential degradation pathways under acidic stress.

Designing a Robust Forced Degradation Study

A well-designed forced degradation study is essential to accurately assess the stability of 1-(1-Methylcyclopropyl)piperazine dihydrochloride. The goal is to achieve a target degradation of 5-20%, as this provides sufficient levels of degradants for detection and characterization without completely destroying the parent molecule.[2][6]

Experimental Protocol: Acidic Stress Testing

Objective: To evaluate the stability of 1-(1-Methylcyclopropyl)piperazine dihydrochloride under various acidic conditions and to identify and quantify any resulting degradation products.

Materials:

  • 1-(1-Methylcyclopropyl)piperazine dihydrochloride (API)

  • Hydrochloric acid (HCl), analytical grade (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH), analytical grade (for neutralization)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffers for HPLC mobile phase

Equipment:

  • Calibrated oven or water bath

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector (LC-MS system is highly recommended for identification of unknowns)

  • Analytical balance

Experimental Workflow:

The following diagram outlines the key steps in the forced degradation study:

G Experimental Workflow for Acidic Forced Degradation Study cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sample Processing cluster_3 Analysis prep1 Prepare Stock Solution of API stress1 Mix API stock with acid solutions prep1->stress1 prep2 Prepare Acid Solutions (e.g., 0.1 M, 1 M HCl) prep2->stress1 stress2 Incubate at various temperatures (e.g., 60°C, 80°C) stress1->stress2 stress3 Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours) stress2->stress3 proc1 Neutralize samples with NaOH stress3->proc1 proc2 Dilute to a suitable concentration proc1->proc2 anal1 Inject into HPLC-UV/PDA proc2->anal1 anal2 Analyze by LC-MS for identification anal1->anal2 anal3 Quantify API and degradants anal2->anal3

Caption: A typical workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of 1-(1-Methylcyclopropyl)piperazine dihydrochloride and dissolve it in HPLC grade water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • For each stress condition, mix an aliquot of the API stock solution with the acidic solution (e.g., 0.1 M HCl, 1 M HCl) in a volumetric flask.

    • Prepare a control sample by diluting the API stock solution with water only.

  • Incubation: Place the flasks in a calibrated oven or water bath set to the desired temperature (e.g., 60°C or 80°C).

  • Time Points: Withdraw aliquots from each flask at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization and Dilution: Immediately neutralize the collected samples with an appropriate concentration of NaOH to stop the degradation reaction. Dilute the neutralized samples with the mobile phase to a final concentration suitable for HPLC analysis.

Development of a Stability-Indicating Analytical Method

A crucial component of any forced degradation study is the use of a validated, stability-indicating analytical method.[1] This method must be able to separate the parent API from all potential degradation products, ensuring that the quantification of the API is not affected by the presence of these impurities.

HPLC Method Parameters (A Starting Point)
  • Column: A C18 column is a common starting point, but for piperazine derivatives, other stationary phases like C8 or phenyl may offer better selectivity.[7]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve good separation.[7] The pH of the mobile phase can significantly impact the peak shape of basic compounds like piperazines.[7]

  • Detection: UV detection at a wavelength where the API has maximum absorbance. A photodiode array (PDA) detector is advantageous as it can provide information about the peak purity.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.[7]

Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This is demonstrated by showing that the API peak is pure in the presence of its degradants, often using a PDA detector or mass spectrometry.

Identification of Degradation Products

Any significant degradation products observed in the HPLC chromatograms should be identified. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose.[7]

  • LC-MS Analysis: By coupling the HPLC system to a mass spectrometer, the molecular weight of the unknown degradation products can be determined from their mass-to-charge ratio (m/z).[7]

  • Tandem Mass Spectrometry (MS/MS): Further fragmentation of the parent ion of the unknown peak can provide valuable structural information.[7]

Data Interpretation and Reporting

The data from the forced degradation study should be presented clearly and concisely.

Quantitative Data Summary:

Stress ConditionTime (hours)API Peak Area% API RemainingDegradant 1 Peak Area% Degradant 1Mass Balance (%)
0.1 M HCl at 60°C 0X10000100
2Y............
4Z............
1 M HCl at 80°C 0X10000100
2A............
4B............

Mass Balance: An important aspect of the analysis is to ensure mass balance. The sum of the percentage of the remaining API and the percentages of all degradation products should ideally be close to 100%. A significant deviation from 100% may indicate the formation of non-chromophoric degradants or the loss of material.

Conclusion and Recommendations

This technical guide provides a framework for understanding and evaluating the stability of 1-(1-Methylcyclopropyl)piperazine dihydrochloride under acidic conditions. Based on the chemical structure, the primary areas of concern for degradation are the N-cyclopropyl bond and the strained cyclopropyl ring itself. A systematic forced degradation study, as outlined, is essential to confirm these hypotheses, identify the actual degradation products, and establish the degradation kinetics.

Key Recommendations for Researchers:

  • Early Stage Assessment: Conduct forced degradation studies early in the drug development process to inform formulation and analytical method development.[6]

  • Orthogonal Analytical Techniques: Employ multiple analytical techniques (e.g., HPLC with different column chemistries, LC-MS) to ensure comprehensive analysis of degradation products.[2]

  • Thorough Record Keeping: Meticulously document all experimental conditions, including pH, temperature, solvents, and exposure times.[2]

  • Formulation Strategies: If significant degradation is observed, consider formulation strategies to mitigate instability, such as the use of buffering agents to control the micro-environmental pH.

By adhering to these principles and methodologies, researchers can build a robust understanding of the stability of 1-(1-Methylcyclopropyl)piperazine dihydrochloride, ultimately contributing to the development of a safe, effective, and stable pharmaceutical product.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Vertex AI Search.
  • Forced Degradation Studies - MedCrave online. (2016, December 14).
  • ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. (2021, July 26).
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. (n.d.).
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. (2025, September 20).
  • A Review on Analytical Methods for Piperazine Determination - ResearchGate. (n.d.).
  • Forced Degradation Testing | SGS Thailand. (n.d.).
  • The Stability Study of a Novel Phenylpiperazine Derivative - Isaac Scientific Publishing. (2019, January 29).
  • Hydrolysis of alkylphenylphosphinanilides in acidic solution: the influence of cyclopropyl groups - RSC Publishing. (n.d.).
  • Hydrolysis of Cyclopropane Derivatives of Aspartic and Adipic Acids - ResearchGate. (2025, August 10).

Sources

An In-Silico Modeling Framework for 1-(1-Methylcyclopropyl)piperazine Dihydrochloride: From Target Deconvolution to Safety Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive in silico modeling workflow for the characterization of 1-(1-Methylcyclopropyl)piperazine dihydrochloride, a novel small molecule built around the biologically significant piperazine scaffold. Given the absence of specific experimental data for this particular compound, this document establishes a robust, first-principles computational strategy. We will leverage established methodologies successfully applied to other piperazine derivatives to predict potential biological targets, elucidate binding interactions, and forecast pharmacokinetic and safety profiles.[1][2] This guide is intended for researchers, computational chemists, and drug development professionals, providing both the strategic rationale and detailed protocols required to computationally evaluate novel chemical entities, thereby accelerating hypothesis generation and prioritizing resources for subsequent experimental validation.

Introduction: The Piperazine Scaffold and the Need for In Silico Triage

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs with diverse therapeutic actions, including anti-cancer, anti-depressant, and anti-psychotic activities.[2][3][4] Its unique physicochemical properties often impart favorable aqueous solubility and the ability to form multiple hydrogen bonds, making it a versatile core for interacting with a wide array of biological targets. 1-(1-Methylcyclopropyl)piperazine dihydrochloride represents a novel variation on this theme, incorporating a strained cyclopropyl ring that may confer unique conformational rigidity and metabolic stability.

In the modern drug discovery paradigm, the synthesis of every new chemical entity must be justified by a strong biological hypothesis. Computer-Aided Drug Discovery (CADD) provides an indispensable toolkit for building this justification before committing to costly and time-consuming wet-lab experiments.[5] By computationally modeling a molecule's behavior, we can rapidly screen for potential protein interactions, assess its stability within a binding pocket, and flag potential liabilities related to its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[6][7] This in silico triage process is critical for making informed decisions, optimizing lead compounds, and ultimately reducing the high attrition rates that plague pharmaceutical development.

This guide presents a holistic computational workflow, structured to systematically de-risk and characterize 1-(1-Methylcyclopropyl)piperazine dihydrochloride.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Biological Target Interaction cluster_2 Phase 3: Pharmacokinetic & Safety Profile Ligand Ligand Definition (1-(1-Methylcyclopropyl)piperazine) PhysicoChem Physicochemical Profiling (Drug-Likeness Rules) Ligand->PhysicoChem Conformer 3D Conformer Generation & Energy Minimization PhysicoChem->Conformer TargetID Target Identification (Inverse Docking) Conformer->TargetID Docking Molecular Docking (Pose & Affinity Prediction) TargetID->Docking MD Molecular Dynamics (Complex Stability Assessment) Docking->MD ADMET ADMET Prediction (Consensus Approach) MD->ADMET Analysis Data Synthesis & Candidate Assessment ADMET->Analysis end Analysis->end start start->Ligand

Figure 1: A general workflow for the in silico modeling of novel drug candidates.

Foundational Ligand Characterization

Before any interaction modeling can occur, the ligand itself must be precisely defined and prepared in a computationally ready format. This initial step involves defining its structure, evaluating its fundamental physicochemical properties against established drug-likeness criteria, and generating a stable, low-energy three-dimensional conformation.

Molecular Properties and Drug-Likeness

The first-pass filter for any potential drug candidate is an assessment of its basic physicochemical properties. These parameters, governed by heuristics such as Lipinski's Rule of Five, provide an early indication of potential oral bioavailability.[2]

PropertyPredicted ValueDrug-Likeness GuidelineAssessment
Molecular Formula C₈H₁₆N₂--
Molecular Weight 140.23 g/mol < 500 g/mol Pass
LogP (Octanol/Water) 1.15< 5Pass
Topological Polar Surface Area 15.27 Ų< 140 ŲPass
Hydrogen Bond Donors 1< 5Pass
Hydrogen Bond Acceptors 2< 10Pass
Rotatable Bonds 2< 10Pass
Table 1: Predicted physicochemical properties for the 1-(1-Methylcyclopropyl)piperazine free base. Values are computationally derived and serve as an initial screen.[8]

The analysis indicates that the core scaffold of 1-(1-Methylcyclopropyl)piperazine exhibits excellent drug-like properties, suggesting a low probability of issues related to poor absorption or permeation.

Protocol: 3D Conformer Generation and Energy Minimization

Accurate 3D structural information is a prerequisite for docking and dynamics studies. The following protocol details the conversion of a 2D representation (SMILES) into a stable 3D structure.

Objective: To generate a chemically correct, low-energy 3D conformation of the ligand.

Methodology:

  • Input Structure: Obtain the canonical SMILES string for the molecule: CN1CCN(C2(C)CC2)CC1.

  • 2D to 3D Conversion: Utilize a chemical informatics tool such as Open Babel. The software will interpret the SMILES string and generate an initial 3D structure with plausible bond lengths and angles.

  • Protonation State: Given the dihydrochloride salt, the two piperazine nitrogens will be protonated at physiological pH (~7.4). Ensure the correct protonation state is assigned, as this is critical for defining potential hydrogen bond interactions.

  • Energy Minimization: The initial 3D structure is not guaranteed to be in a low-energy state. Apply a universal force field, such as MMFF94 (Merck Molecular Force Field), to relax the structure. This process iteratively adjusts atomic coordinates to minimize steric clashes and torsional strain, resulting in a stable, low-energy conformer suitable for subsequent modeling.

  • Output Format: Save the final, minimized structure in a .mol2 or .pdbqt format, which retains 3D coordinates, atom types, and partial charges required by docking software.

Biological Target & Interaction Modeling

With a prepared ligand, the next phase is to identify potential biological targets and model the specific molecular interactions that may drive a therapeutic effect.

Target Identification via Inverse Docking

When a novel compound has no known target, a hypothesis can be generated using "inverse docking" or "target prediction" algorithms. These tools screen the ligand's structure against a vast library of pharmacophore models derived from known protein binding sites.

Protocol:

  • Platform Selection: Utilize a freely accessible, validated web server such as SwissTargetPrediction.

  • Input: Submit the SMILES string of 1-(1-Methylcyclopropyl)piperazine.

  • Execution: The server compares the 2D/3D similarity of the query molecule to a library of known active ligands for thousands of protein targets.

  • Analysis: The output is a ranked list of potential protein targets, classified by family (e.g., GPCRs, kinases, enzymes), along with a probability score for the interaction. This list provides a set of testable hypotheses for structure-based modeling.

Structure-Based Modeling: Molecular Docking

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand within a specific protein's binding site.[9][10] It is the cornerstone of structure-based drug design, allowing for the visualization of key intermolecular interactions.[3]

G PDB 1. Obtain Receptor Structure (e.g., from Protein Data Bank) Clean 2. Prepare Receptor (Remove water, add hydrogens) PDB->Clean Grid 4. Define Binding Site (Generate docking grid box) Clean->Grid Ligand 3. Prepare Ligand (Generate 3D conformer, assign charges) Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze 6. Analyze Results (Binding energy, interaction poses) Dock->Analyze

Figure 2: A standard workflow for a molecular docking experiment.

Protocol: Molecular Docking with a Hypothetical Target (e.g., a Kinase)

Objective: To predict the binding mode and estimate the binding affinity of 1-(1-Methylcyclopropyl)piperazine to a selected protein target.

Methodology:

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., AutoDock Tools, Chimera), remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.[1]

    • Add polar hydrogen atoms and assign appropriate protonation states to amino acid residues, particularly histidine, aspartate, and glutamate.

    • Assign partial charges (e.g., Gasteiger charges) to all receptor atoms.

  • Ligand Preparation: Use the energy-minimized conformer generated in section 2.2.

  • Grid Generation: Define the search space for the docking algorithm. This is typically a 3D grid box centered on the known active site or a region identified by binding site prediction algorithms. The size of the box should be sufficient to allow the ligand to rotate and translate freely.[10]

  • Docking Execution:

    • Use a validated docking program like AutoDock Vina.[11]

    • The algorithm will systematically sample different poses of the ligand within the grid box, evaluating each pose using a scoring function. The scoring function estimates the binding free energy, with more negative values indicating stronger binding.

  • Results Analysis:

    • The primary output is a binding affinity score (in kcal/mol) and a set of predicted binding poses.

    • Visualize the top-ranked pose in complex with the receptor. Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex. This analysis is crucial for understanding the structural basis of binding and for designing future modifications to improve potency.[11]

Dynamic Refinement: Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, it does not account for the inherent flexibility of the protein or the influence of the solvent environment.[12] Molecular Dynamics (MD) simulations address this by modeling the atomic motions of the protein-ligand complex over time, providing a more realistic assessment of binding stability.[5][13][14]

G Start 1. Start with Docked Complex (Best pose from docking) Solvate 2. System Setup (Solvate in water box, add ions) Start->Solvate Minimize 3. Energy Minimization (Relax the system) Solvate->Minimize Equilibrate 4. Equilibration (NVT & NPT ensembles) Minimize->Equilibrate Production 5. Production MD Run (Simulate for 100-200 ns) Equilibrate->Production Analyze 6. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Figure 3: A typical workflow for Molecular Dynamics (MD) simulation.

Protocol: Assessing Complex Stability with MD

Objective: To evaluate the stability of the docked pose and characterize the dynamic interactions between the ligand and receptor over time.

Methodology:

  • System Preparation:

    • Take the best-ranked protein-ligand complex from docking as the starting structure.

    • Place the complex in the center of a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.[15]

  • Minimization and Equilibration:

    • Perform energy minimization on the entire solvated system to remove any steric clashes introduced during the setup.

    • Gradually heat the system to a physiological temperature (310 K) while keeping the protein and ligand restrained (NVT ensemble).

    • Adjust the system's pressure to 1 atm, allowing the box density to equilibrate (NPT ensemble). This multi-step equilibration is critical for ensuring a stable starting point for the production simulation.

  • Production Simulation:

    • Run the simulation for a significant period (e.g., 100-200 nanoseconds) without restraints. The trajectory of all atomic positions is saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates it remains bound in a consistent pose.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify regions that become more or less flexible upon ligand binding.

    • Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) identified during docking throughout the simulation. Stable, long-lasting interactions provide strong evidence for a viable binding mode.

MD Simulation MetricInterpretationImplication for Candidacy
Ligand RMSD Low, stable value (< 3 Å)The predicted binding pose is stable and does not drift out of the pocket.
Protein Backbone RMSD Stable after initial equilibrationThe overall protein fold is not destabilized by the ligand.
Key H-Bond Occupancy High percentage (> 75%)Specific, strong interactions anchor the ligand in the active site.

Table 2: Key metrics from MD simulation analysis and their interpretation.

In Silico ADMET Profiling

A potent molecule is useless if it cannot reach its target in the body at a safe concentration. Early ADMET profiling is essential to identify potential liabilities that could lead to failure in clinical trials.[7][16] The most robust approach is to use a consensus of predictions from multiple, well-regarded in silico tools.[17]

Protocol: Consensus ADMET Prediction

Objective: To generate a comprehensive pharmacokinetic and toxicity profile for the candidate molecule.

Methodology:

  • Tool Selection: Utilize a panel of freely available web servers that employ different algorithms and training datasets. Recommended tools include:

    • pkCSM: Predicts a wide range of ADMET properties using graph-based signatures.[16]

    • SwissADME: Provides excellent predictions for physicochemical properties, pharmacokinetics, and drug-likeness.[2]

    • ADMETlab 2.0: A comprehensive platform for evaluating ADMET profiles.[16]

    • ADMET-AI: Uses machine learning models for fast and accurate predictions.[18]

  • Execution: Submit the ligand's SMILES string to each server.

  • Data Consolidation: Collate the predictions for key parameters into a single summary table. Look for agreement between the tools to increase confidence in the predictions.

Synthesized ADMET Profile

The table below presents a hypothetical but representative summary of ADMET predictions for 1-(1-Methylcyclopropyl)piperazine.

ParameterCategoryPredictionPotential Implication
GI Absorption AbsorptionHighGood candidate for oral administration.
BBB Permeant DistributionNoUnlikely to cause CNS side effects (if target is peripheral).
CYP2D6 Inhibitor MetabolismYesPotential for drug-drug interactions.
CYP3A4 Inhibitor MetabolismNoLower risk of common drug-drug interactions.
Total Clearance ExcretionLowMay have a longer half-life in the body.
AMES Toxicity ToxicityNoLow probability of being mutagenic.
hERG I Inhibition ToxicityNoLow risk of cardiotoxicity.
Skin Sensitization ToxicityYesPotential for topical irritation.[19]

Table 3: A synthesized ADMET profile based on a consensus approach from multiple predictive tools.[16][17][18]

Conclusion and Strategic Outlook

This guide has detailed a systematic in silico workflow to characterize the novel molecule 1-(1-Methylcyclopropyl)piperazine dihydrochloride. The initial physicochemical analysis reveals a drug-like scaffold that adheres to Lipinski's rules. The proposed workflow, beginning with hypothesis-free target screening and progressing through rigorous molecular docking and dynamics simulations, provides a clear path to elucidating its potential mechanism of action. Finally, the consensus-based ADMET profiling offers a crucial early assessment of its pharmacokinetic and safety liabilities.

Based on this computational framework, a molecule like 1-(1-Methylcyclopropyl)piperazine can be rapidly evaluated. Favorable results—such as a stable, high-affinity binding mode to a therapeutically relevant target combined with a clean ADMET profile—would build a strong, data-driven case for its chemical synthesis and subsequent in vitro and in vivo validation. This CADD-first approach ensures that laboratory resources are focused on compounds with the highest probability of success, embodying the principles of modern, efficient drug discovery.

References

  • Bora, A., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Kar, S., & Roy, K. (n.d.). Molecular dynamics in predicting the stability of drug-receptor interactions. SCFBio. [Link]

  • SciSpace. (n.d.). In silico approach to find potential inhibitors of p-glycoprotein from piperazine derivatives. SciSpace. [Link]

  • Rosania, G. R., et al. (2009). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Current Pharmaceutical Design, 15(19), 2185-2200. [Link]

  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • IntechOpen. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. IntechOpen. [Link]

  • Bora, A., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. [Link]

  • MDPI. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [Link]

  • PubMed. (2024). In silico molecular modeling and in vitro biological screening of novel benzimidazole-based piperazine derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors. PubMed. [Link]

  • Zuse Institute Berlin. (n.d.). Molecular Simulation of Drug-Receptor-Interactions. ZIB. [Link]

  • JETIR. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.org. [Link]

  • eScholarship. (2022). Predicting the binding of small molecules to nuclear receptors using machine learning. eScholarship, University of California. [Link]

  • ResearchGate. (2026). Molecular Dynamics in Predicting the Stability of Drug-Receptor Interactions. ResearchGate. [Link]

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  • MDPI. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. [Link]

  • PubMed. (2016). Computational Modeling of Small Molecule Ligand Binding Interactions and Affinities. PubMed. [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. [Link]

  • ACS Publications. (2019). Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Publications. [Link]

  • Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics.
  • PubMed. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. [Link]

  • ResearchGate. (2025). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

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Methodological & Application

The Strategic Utility of 1-(1-Methylcyclopropyl)piperazine Dihydrochloride in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold Meets a Bioisosteric Powerhouse

In the landscape of contemporary drug discovery and organic synthesis, the piperazine ring stands as a "privileged scaffold," a recurring motif in a multitude of approved therapeutic agents.[1][2][3] Its prevalence is not coincidental; the piperazine core offers a unique combination of structural rigidity, conformational flexibility, and two strategically positioned nitrogen atoms that serve as versatile handles for chemical modification.[1][3] These nitrogens, with their tunable basicity, can significantly influence a molecule's physicochemical properties, including aqueous solubility and bioavailability, while also providing crucial hydrogen bond donor and acceptor sites for target engagement.[2]

This guide focuses on a particularly intriguing derivative: 1-(1-Methylcyclopropyl)piperazine dihydrochloride . This building block marries the advantageous features of the piperazine core with the unique attributes of the 1-methylcyclopropyl group. The cyclopropyl ring, far from being a simple saturated carbocycle, acts as a "conformational clamp," restricting the rotation of adjacent bonds and pre-organizing the molecule into a more defined three-dimensional shape. This can lead to enhanced binding affinity for biological targets by minimizing the entropic penalty upon binding. Furthermore, the inherent strain of the three-membered ring imparts a degree of unsaturation to the C-C bonds, allowing for electronic interactions with adjacent π-systems. The addition of a methyl group to the cyclopropyl ring can further enhance metabolic stability by blocking potential sites of oxidation.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis of 1-(1-Methylcyclopropyl)piperazine dihydrochloride and its application as a versatile building block in key synthetic transformations.

Physicochemical Properties and Handling

PropertyValueReference
Molecular Formula C₈H₁₈Cl₂N₂N/A
Molecular Weight 201.15 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in water and methanol.N/A
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[4]

Safety and Handling: 1-(1-Methylcyclopropyl)piperazine dihydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Synthesis of 1-(1-Methylcyclopropyl)piperazine Dihydrochloride

The synthesis of the title compound can be efficiently achieved through a three-step sequence starting from the readily available N-Boc-piperazine. This strategy leverages a protecting group to ensure mono-functionalization of the piperazine ring. The overall synthetic workflow is depicted below.

Synthesis_Workflow Start N-Boc-Piperazine Intermediate1 tert-Butyl 4-(1-methylcyclopropane-1-carbonyl)piperazine-1-carboxylate Start->Intermediate1 Amide Coupling (Step 1) Intermediate2 tert-Butyl 4-(1-methylcyclopropyl)methylpiperazine-1-carboxylate Intermediate1->Intermediate2 Reduction (Step 2) Product_free 1-(1-Methylcyclopropyl)piperazine Intermediate2->Product_free Boc Deprotection (Step 3) Product_HCl 1-(1-Methylcyclopropyl)piperazine dihydrochloride Product_free->Product_HCl Salt Formation (Step 4)

Figure 1: Synthetic workflow for 1-(1-Methylcyclopropyl)piperazine dihydrochloride.

Protocol 1: Synthesis of 1-(1-Methylcyclopropyl)piperazine Dihydrochloride

This protocol is adapted from a patented procedure for a similar, non-methylated analog.[5]

Step 1: Amide Coupling to form tert-Butyl 4-(1-methylcyclopropane-1-carbonyl)piperazine-1-carboxylate

This step involves the acylation of the unprotected nitrogen of N-Boc-piperazine with 1-methylcyclopropane-1-carbonyl chloride.

  • Materials:

    • N-Boc-piperazine (1.0 equiv.)

    • 1-Methylcyclopropane-1-carbonyl chloride (1.1 equiv.)

    • Triethylamine (Et₃N) (1.5 equiv.)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazine and anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add triethylamine to the stirred solution.

    • In a separate flask, dissolve 1-methylcyclopropane-1-carbonyl chloride in anhydrous DCM.

    • Add the acid chloride solution dropwise to the piperazine solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography on silica gel if necessary.

Step 2: Reduction to form tert-Butyl 4-((1-methylcyclopropyl)methyl)piperazine-1-carboxylate

The amide formed in Step 1 is reduced to the corresponding amine using a suitable reducing agent like lithium aluminum hydride (LAH) or borane.

  • Materials:

    • tert-Butyl 4-(1-methylcyclopropane-1-carbonyl)piperazine-1-carboxylate (from Step 1, 1.0 equiv.)

    • Lithium aluminum hydride (LAH) (2.0 equiv.)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser's workup (water, 15% NaOH, water)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add LAH and anhydrous THF.

    • Cool the suspension to 0 °C.

    • Dissolve the product from Step 1 in anhydrous THF and add it dropwise to the LAH suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser's workup).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the solid and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3 & 4: Boc Deprotection and Salt Formation

The final steps involve the removal of the Boc protecting group under acidic conditions, followed by isolation of the dihydrochloride salt.

  • Materials:

    • tert-Butyl 4-((1-methylcyclopropyl)methyl)piperazine-1-carboxylate (from Step 2)

    • Hydrochloric acid (HCl) in a suitable solvent (e.g., 4 M HCl in 1,4-dioxane or concentrated HCl in isopropanol)

    • Diethyl ether

  • Procedure:

    • Dissolve the crude product from Step 2 in a minimal amount of a suitable solvent like methanol or isopropanol.

    • Add an excess of the HCl solution (e.g., 4 M HCl in 1,4-dioxane) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate the dihydrochloride salt.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 1-(1-Methylcyclopropyl)piperazine dihydrochloride as a white to off-white solid.

Application Notes: A Versatile Building Block in Action

1-(1-Methylcyclopropyl)piperazine serves as a valuable secondary amine for the introduction of the 1-methylcyclopropylpiperazine moiety into target molecules. The free secondary amine can undergo a variety of standard synthetic transformations.

Applications cluster_reactions Key Synthetic Transformations Start 1-(1-Methylcyclopropyl)piperazine Alkylation N-Alkylation Start->Alkylation R-X, Base Arylation N-Arylation (Buchwald-Hartwig) Start->Arylation Ar-X, Pd catalyst, Ligand, Base AmideCoupling Amide Coupling Start->AmideCoupling R-COOH, Coupling Agent ReductiveAmination Reductive Amination Start->ReductiveAmination R-CHO, Reducing Agent

Figure 2: Key applications of 1-(1-Methylcyclopropyl)piperazine in organic synthesis.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7][8] This protocol outlines a general procedure for the coupling of 1-(1-Methylcyclopropyl)piperazine with an aryl halide.

  • Materials:

    • 1-(1-Methylcyclopropyl)piperazine dihydrochloride (1.0 equiv.)

    • Aryl halide (e.g., aryl bromide or chloride) (1.2 equiv.)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%)

    • Base (e.g., NaOt-Bu, Cs₂CO₃, 2.0 equiv.)

    • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Procedure:

    • To an oven-dried reaction vessel, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

    • Add the aryl halide and 1-(1-Methylcyclopropyl)piperazine dihydrochloride. Note: An additional equivalent of base may be needed to neutralize the hydrochloride salt.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Amide Coupling

The formation of an amide bond is one of the most common reactions in medicinal chemistry.[9][10] This can be achieved by reacting 1-(1-Methylcyclopropyl)piperazine with a carboxylic acid in the presence of a coupling agent.

  • Materials:

    • 1-(1-Methylcyclopropyl)piperazine dihydrochloride (1.0 equiv.)

    • Carboxylic acid (1.1 equiv.)

    • Coupling agent (e.g., HATU, HBTU, EDC·HCl, 1.2 equiv.)

    • Organic base (e.g., DIPEA, Et₃N, 3.0 equiv. to neutralize the hydrochloride salt and facilitate coupling)

    • Anhydrous solvent (e.g., DMF, DCM)

  • Procedure:

    • To a solution of the carboxylic acid in the anhydrous solvent, add the coupling agent and the organic base.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add 1-(1-Methylcyclopropyl)piperazine dihydrochloride to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 4: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by the reaction of an amine with a carbonyl compound in the presence of a reducing agent.[11][12][13]

  • Materials:

    • 1-(1-Methylcyclopropyl)piperazine dihydrochloride (1.0 equiv.)

    • Aldehyde or ketone (1.1 equiv.)

    • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), 1.5 equiv.)

    • Solvent (e.g., dichloroethane (DCE), THF, methanol)

    • Acetic acid (catalytic amount, if needed)

    • Organic base (e.g., DIPEA, Et₃N, 1.0-2.0 equiv. to freebase the starting material)

  • Procedure:

    • To a solution of 1-(1-Methylcyclopropyl)piperazine dihydrochloride and the organic base in the chosen solvent, add the aldehyde or ketone.

    • If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add the reducing agent portion-wise.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Conclusion

1-(1-Methylcyclopropyl)piperazine dihydrochloride is a valuable and versatile building block for organic synthesis and drug discovery. Its unique structural features, combining the privileged piperazine scaffold with the bioisosteric 1-methylcyclopropyl group, offer chemists a powerful tool to modulate the properties of target molecules. The synthetic protocols and application notes provided herein offer a practical guide for the effective utilization of this compound in the synthesis of novel chemical entities with potential therapeutic applications. The straightforward access to this building block and its broad reactivity profile ensure its continued importance in the pursuit of new medicines and advanced materials.

References

  • CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google P
  • 1-(Cyclopropylmethyl)piperazine- 57184-25-5 - Shree Ganesh Remedies. (URL: [Link])

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination - Organic Chemistry Portal. (URL: [Link])

  • Reductive amination of piperazine : r/OrganicChemistry - Reddit. (URL: [Link])

  • EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google P
  • Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed. (URL: [Link])

  • Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor † - Sciforum. (URL: [Link])

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • A Novel One-Pot Reductive Amination of Aldehydes and Ketones with Lithium Perchlorate and Zirconium Borohydride—Piperazine Complexes | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (URL: [Link])

  • Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate. (URL: [Link])

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. (URL: [Link])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: Not available)
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (URL: [Link])

  • Synthesis of Piperazines by C-H Functionalization - Encyclopedia.pub. (URL: [Link])

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: [Link])

  • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. (URL: [Link])

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (URL: [Link])

  • EP1951699B1 - Processes for the preparation of cyclopropyl-amide derivatives - Google P
  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed. (URL: [Link])

  • DE1092019B - Process for the N-monoalkylation of piperazine - Google P
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - stoltz2.caltech.edu. (URL: [Link])

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (URL: [Link])

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed. (URL: [Link])

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Application Note: Synthesis of Novel Therapeutics using 1-(1-Methylcyclopropyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the handling and synthetic application of 1-(1-Methylcyclopropyl)piperazine dihydrochloride . In modern drug discovery, this building block serves as a critical bioisostere for tert-butyl or isopropyl-piperazine moieties.

The Medicinal Chemistry "Why": The 1-methylcyclopropyl group offers a unique advantage over simple alkyl groups or unsubstituted cyclopropyl rings:

  • Metabolic Blockade: Unsubstituted cyclopropyl rings are susceptible to CYP450-mediated oxidation (ring opening or hydroxylation). The 1-methyl substituent effectively blocks the

    
    -proton abstraction, significantly extending metabolic half-life (
    
    
    
    ).
  • Conformational Lock: The steric bulk of the methyl group at the quaternary carbon restricts the rotation of the N-C bond, potentially locking the pharmacophore into a bioactive conformation.

  • Lipophilicity Modulation: It increases lipophilicity (LogD) compared to a standard cyclopropyl group, aiding blood-brain barrier (BBB) penetration in CNS targets.

Chemical Properties & Handling[1]

Compound: 1-(1-Methylcyclopropyl)piperazine dihydrochloride Salt Form: 2HCl (Dihydrochloride) Reactive Center: The distal secondary amine (


). The 

is sterically congested and chemically inert under standard coupling conditions.
The "Salt Break" Strategy

The dihydrochloride salt is stable and non-hygroscopic compared to the free base oil. However, the acidic protons must be neutralized to restore nucleophilicity at


.

Recommendation: Perform in-situ free-basing rather than isolating the free base. The free base is prone to air oxidation and absorbs


 to form carbamates.

Application Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

Best for: Coupling to unactivated aryl bromides/chlorides or heteroaryl halides.

Mechanism: Palladium-catalyzed amination.[1][2][3] Challenge: The steric bulk of the 1-methylcyclopropyl group can influence the catalyst rest state, but since the reaction occurs at the distal


, standard sterically demanding ligands work best to prevent catalyst deactivation.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)[1]

  • Amine: 1-(1-Methylcyclopropyl)piperazine · 2HCl (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2-3 mol%) - Selected for high activity with secondary amines.

  • Base: Sodium tert-butoxide (NaOtBu) (3.5 equiv) - Crucial: Extra equivalents needed to neutralize the 2HCl salt.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step Methodology:

  • Charge: To a vial equipped with a stir bar, add the Aryl Bromide, Piperazine salt, and NaOtBu.

    • Note: Add the base before the catalyst to ensure the amine is free-based before the Pd cycle begins.

  • Inert: Seal the vial and purge with

    
     or Argon for 5 minutes.
    
  • Catalyst: Add RuPhos Pd G4 (solid) or as a stock solution in THF.

  • Solvent: Add sparged 1,4-Dioxane (0.2 M concentration relative to halide).

  • Reaction: Heat to 80°C for 4-12 hours. Monitor by LCMS.[1]

    • Checkpoint: Look for the disappearance of the aryl bromide.

  • Workup: Dilute with EtOAc, wash with water (x2) to remove salts. Dry organic layer over

    
    .[1][4]
    
Protocol B: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient heteroarenes (e.g., chloropyrimidines, fluoronitrobenzenes).

Reagents:

  • Electrophile: 2-Chloropyrimidine or similar (1.0 equiv)

  • Amine: 1-(1-Methylcyclopropyl)piperazine · 2HCl (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (4.0 equiv) or

    
     (3.0 equiv).
    
  • Solvent: DMSO or NMP (Polar aprotic is essential).

Step-by-Step Methodology:

  • Dissolution: Dissolve the electrophile in DMSO.

  • Addition: Add the Piperazine salt. The mixture may remain heterogeneous.

  • Activation: Add DIPEA slowly. The reaction may exotherm slightly as the HCl is quenched.

  • Heat: Stir at 80-100°C. The mixture should become homogeneous as the free amine reacts.

  • Quench: Pour into crushed ice/water. The product often precipitates.

    • Troubleshooting: If no precipitate, extract with DCM/Isopropanol (3:1).

Visualizing the Workflow & Logic

Diagram 1: Metabolic Stability Rationale

This diagram illustrates why the 1-methyl substituent is superior to a simple cyclopropyl group for drug stability.

MetabolicStability cluster_0 Standard Cyclopropyl cluster_1 1-Methylcyclopropyl (Target) node_A Cyclopropyl-Piperazine node_B CYP450 Oxidation (Alpha-H Abstraction) node_A->node_B node_C Ring Opening / Metabolic Clearance node_B->node_C node_D 1-(1-Me-CP)-Piperazine node_E Quaternary Carbon (No Alpha-H) node_D->node_E node_F Metabolic Stability (Extended t1/2) node_E->node_F

Caption: Comparison of metabolic susceptibility. The 1-methyl group blocks the CYP450 oxidation vector common in cyclopropyl amines.

Diagram 2: Synthetic Workflow (Buchwald-Hartwig)

The logic flow for handling the salt in a palladium-catalyzed environment.

SynthesisFlow cluster_catalysis Catalytic Cycle Start Start: Piperazine . 2HCl Salt Base Add Base (NaOtBu) (>3.0 Equiv required) Start->Base FreeBase In-Situ Free Base (Reactive Secondary Amine) Base->FreeBase Neutralization Cycle Cross-Coupling (80°C, Dioxane) FreeBase->Cycle Cat RuPhos Pd G4 Cat->Cycle ArBr Aryl Bromide ArBr->Cycle Product Final Product: N-Aryl-N'-(1-Me-CP)piperazine Cycle->Product Reductive Elimination

Caption: Step-by-step logic for Buchwald-Hartwig coupling using the dihydrochloride salt.

Quantitative Data Summary: Base Selection

In optimization studies for coupling hindered piperazine salts, base selection is the primary determinant of yield.

BasepKa (Conj.[3] Acid)Yield (LCMS Area%)Notes
NaOtBu ~1792% Preferred. Fast neutralization; compatible with RuPhos.
Cs2CO3 ~1045%Too weak for rapid neutralization of 2HCl; reaction stalls.
K3PO4 ~1260%Moderate. Often requires water (biphasic) which may deactivate catalyst.
LHMDS ~2630%Too strong; competitive deprotonation of sensitive substrates.

QC & Validation

To verify the integrity of the synthesized therapeutic, look for these specific NMR signatures:

  • Cyclopropyl Protons: Distinct multiplets in the high field region (

    
     0.3 - 0.6 ppm).
    
  • Methyl Singlet: A sharp singlet typically around

    
     1.1 - 1.3 ppm. Note: This is distinct from an isopropyl doublet.
    
  • Piperazine Core: Two sets of triplets/multiplets. The protons adjacent to the 1-methylcyclopropyl group will be slightly shielded compared to the N-aryl side.

References

  • Metabolic Stability of Cyclopropyl Groups: Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. [Link] (Validates the rationale for using the 1-methyl substituent to block oxidation).

  • Buchwald-Hartwig Protocols for Secondary Amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link] (Authoritative review on ligand selection, specifically RuPhos for hindered amines).

  • Cyclopropyl Bioisosteres in Medicinal Chemistry: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5][6] Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link] (Comprehensive analysis of the cyclopropyl group's effect on potency and PK).

  • Handling of Amine Salts in Coupling: Dambacher, J., et al. (2005). Water-Mediated Catalyst Preactivation: An Efficient Protocol for Buchwald-Hartwig Amination. Tetrahedron Letters. (General reference for base/solvent effects when using amine salts).

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Application Note: Preclinical In Vivo Profiling of 1-(1-Methylcyclopropyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

1-(1-Methylcyclopropyl)piperazine dihydrochloride (CAS: 2377035-56-6) is a specialized piperazine derivative often utilized as a high-value building block in fragment-based drug discovery (FBDD) or as a structural motif in novel CNS-active ligands.[1] Given the piperazine core's prevalence in serotonergic and histaminergic modulation, in vivo characterization of this moiety is critical for establishing structure-activity relationships (SAR) and safety margins.

This Application Note provides a rigorous, self-validating framework for conducting in vivo Pharmacokinetic (PK) and Early Safety Assessment studies. It addresses the specific physicochemical challenges of the dihydrochloride salt form and outlines protocols to determine bioavailability, blood-brain barrier (BBB) penetration, and acute CNS toxicity.

Physicochemical Properties & Formulation Strategy

Compound Profile
  • Compound Name: 1-(1-Methylcyclopropyl)piperazine dihydrochloride[1]

  • Molecular Weight (Salt): 213.15 g/mol [1]

  • Molecular Weight (Free Base): ~140.23 g/mol

  • Salt Stoichiometry: 2HCl (Dihydrochloride)

  • Appearance: White to off-white crystalline solid

  • Solubility: High aqueous solubility expected (>50 mg/mL in water).

Formulation Protocol (Standard Operating Procedure)

Objective: Prepare a stable, isotonic solution for Intravenous (IV) and Per Oral (PO) administration.

Critical Calculation (Salt Correction): To dose the active moiety (free base), you must apply a salt correction factor (SCF).



Directive: To achieve a 10 mg/kg dose of the free base, weigh 15.2 mg/kg  of the dihydrochloride salt.

Vehicle Selection: Due to the acidic nature of dihydrochloride salts, unbuffered saline may result in a low pH solution, causing injection site irritation.

  • Preferred Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.

  • Alternative: 0.9% Saline with pH adjustment using 0.1N NaOH (Target pH 5.5–7.0).

Step-by-Step Formulation Workflow:

  • Weighing: Accurately weigh the required amount of salt based on the SCF.

  • Dissolution: Add 80% of the final volume of PBS. Vortex for 30-60 seconds. The compound should dissolve rapidly.

  • pH Check: Measure pH. If pH < 4.0, slowly titrate with 0.1N NaOH to pH ~6.0–7.0 to prevent phlebitis (IV) or gastric irritation (PO).

  • Final Volume: Bring to final volume with PBS.

  • Filtration: Sterile filter using a 0.22 µm PVDF syringe filter.

Experimental Protocols

Study A: Pharmacokinetics & Bioavailability (Rat)

Objective: Determine plasma half-life (


), Clearance (

), Volume of Distribution (

), and Oral Bioavailability (

).

Experimental Design Table:

ParameterGroup 1 (IV Bolus)Group 2 (Oral Gavage - PO)
Species/Strain Sprague-Dawley Rats (Male, cannulated)Sprague-Dawley Rats (Male)
N (Animals) 3 (Serial sampling)3 (Serial sampling)
Dose (Free Base) 1 mg/kg5 mg/kg
Formulation Conc. 0.5 mg/mL1.0 mg/mL
Dose Volume 2 mL/kg5 mL/kg
Vehicle PBS (pH 7.4)PBS (pH 7.4)
Sampling Timepoints Pre-dose, 5, 15, 30 min; 1, 2, 4, 8, 24 hPre-dose, 15, 30 min; 1, 2, 4, 6, 8, 24 h
Matrix Plasma (K2EDTA anticoagulant)Plasma (K2EDTA anticoagulant)

Bioanalytical Method (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transition: Optimize MRM for the parent mass [M+H]+ ~141.2 Da.

  • Note: Piperazines are polar; ensure adequate retention time to avoid ion suppression.

Study B: CNS Safety Assessment (Modified Irwin Test)

Objective: Since piperazine derivatives can modulate 5-HT and GABA receptors, assessing seizure threshold and sedation is mandatory before efficacy studies.

Protocol:

  • Acclimatization: 1 hour in observation cage.

  • Dosing: Administer 10, 30, or 100 mg/kg (PO) in ascending order (separate cohorts).

  • Observation: Record scores at 30, 60, 120, and 240 minutes post-dose.

  • Key Endpoints:

    • Excitability: Tremors, twitches, convulsions (Straub tail).

    • Sedation: Loss of righting reflex, ataxia.

    • Autonomic: Salivation, lacrimation, piloerection.

Visualizations & Workflows

Formulation & Safety Decision Tree

This logic flow ensures that the acidic salt form does not compromise animal welfare or data integrity.

FormulationWorkflow Start Start: Weigh 1-(1-Methylcyclopropyl) piperazine 2HCl Dissolve Dissolve in PBS (80% Vol) Start->Dissolve CheckPH Measure pH Dissolve->CheckPH Adjust Titrate with 0.1N NaOH (Target pH 6.0-7.0) CheckPH->Adjust pH < 5.0 Filter Sterile Filter (0.22 µm) CheckPH->Filter pH 5.0 - 7.4 Adjust->Filter Dose Ready for In Vivo Dosing Filter->Dose

Figure 1: Step-by-step formulation logic to neutralize the dihydrochloride salt prior to administration.

In Vivo PK/PD Study Timeline

This diagram illustrates the temporal relationship between dosing, sampling, and behavioral observation.

StudyTimeline cluster_sampling Data Collection Phase Acclim Acclimatization (-7 Days) Fast Fasting (-12 Hours) Acclim->Fast Dose Dosing (T=0) IV or PO Fast->Dose Sample1 Early PK (5-30 min) Dose->Sample1 Distribution Sample2 Mid PK + CNS Obs (1-4 h) Sample1->Sample2 Metabolism Sample3 Terminal PK (24 h) Sample2->Sample3 Elimination

Figure 2: Chronological workflow for a combined Pharmacokinetic and Safety study.

References

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.

  • ICH Harmonised Tripartite Guideline. (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2).

  • Sigma-Aldrich. (2023). Product Specification: 1-(1-methylcyclopropyl)piperazine dihydrochloride (CAS 2377035-56-6).[1]

Disclaimer: This document is for research purposes only. 1-(1-Methylcyclopropyl)piperazine dihydrochloride is a chemical reagent and not a drug approved for human use. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Application Note: Pharmacokinetic Profiling of 1-(1-Methylcyclopropyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The 1-(1-Methylcyclopropyl)piperazine scaffold represents a strategic structural motif in modern medicinal chemistry. The cyclopropyl group acts as a bioisostere for alkyl chains or alkenes, introducing conformational rigidity that can enhance receptor binding affinity.[1] Crucially, the 1-methyl substitution on the cyclopropyl ring is often a deliberate design choice to block the metabolic oxidation liabilities associated with unsubstituted cyclopropyl rings (ring-opening or hydroxylation), thereby improving metabolic stability.

However, the piperazine moiety introduces specific pharmacokinetic (PK) challenges:

  • High Polarity: The secondary amine and the dihydrochloride salt form create challenges for standard reverse-phase LC-MS retention.

  • Metabolic Soft Spots: The piperazine nitrogens are prone to N-oxidation and N-dealkylation.

  • Transporter Efflux: Piperazine derivatives are frequent substrates for P-glycoprotein (P-gp), potentially limiting oral bioavailability.

This guide provides a comprehensive workflow for the PK profiling of libraries based on this scaffold, moving from bioanalytical method development to in vivo validation.

Physicochemical Characterization & Sample Preparation

Before initiating biological assays, the physicochemical properties of the dihydrochloride salt must be managed to prevent assay artifacts.

Handling the Dihydrochloride Salt

The dihydrochloride form (2HCl) renders the compound highly acidic and hygroscopic.

  • Risk: Direct addition of high concentrations of 2HCl salt to cellular assays (e.g., Caco-2, hepatocytes) can shift the buffer pH, causing non-metabolic cell death or altering protein binding.

  • Protocol:

    • Prepare a 10 mM stock solution in DMSO.

    • Neutralization Step: If the final assay concentration >10 µM, check the pH of the dosing solution. If pH < 7.2, buffer with 100 mM HEPES or Phosphate buffer rather than standard 10 mM buffers.

Key Physicochemical Parameters
ParameterTypical RangeMethodRelevance
pKa (Piperazine N1) 9.0 – 9.8Potentiometric TitrationDetermines lysosomal trapping and renal reabsorption.
pKa (Piperazine N4) 5.3 – 6.0Potentiometric TitrationAffects ionization state at physiological pH (7.4).
LogD (pH 7.4) 0.5 – 2.5Shake-flask (Octanol/Buffer)Predicts membrane permeability and phospholipidosis risk.

Bioanalytical Method Development (LC-MS/MS)

Standard acidic mobile phases (Formic acid/Water) often fail for these compounds due to lack of retention on C18 columns (elution in the void volume) and severe peak tailing.

Strategic Decision Matrix: HILIC vs. High-pH RP

We recommend a High-pH Reverse Phase approach as the primary strategy for this scaffold to ensure robustness.

Bioanalysis_Workflow Start Method Development: 1-(1-Methylcyclopropyl)piperazine Check_LogD Check LogD (pH 7.4) Start->Check_LogD Decision LogD Value? Check_LogD->Decision HILIC Path A: HILIC Mode (For LogD < 0) Decision->HILIC < 0 (Very Polar) HighPH Path B: High pH C18 (For LogD > 0) Decision->HighPH > 0 (Moderate) HILIC_Cond Column: Amide or Silica Mobile Phase: ACN / 10mM NH4OAc (pH 5.8) Gradient: 95% -> 50% ACN HILIC->HILIC_Cond HighPH_Cond Column: C18 Hybrid (e.g., XBridge) Mobile Phase: 10mM NH4HCO3 (pH 10) Gradient: 5% -> 95% ACN HighPH->HighPH_Cond Result Validation (FDA M10 Guidelines) HILIC_Cond->Result HighPH_Cond->Result

Figure 1: Decision tree for LC-MS/MS method selection based on compound lipophilicity.

Recommended Protocol (High pH Reverse Phase)

This method deprotonates the piperazine nitrogens, increasing hydrophobicity and retention on C18 columns.

  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.6 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

  • Mass Spec Source: ESI Positive mode.

  • MRM Transitions: Monitor the [M+H]+ parent. Common fragment: m/z 85 (piperazine ring cleavage) or m/z 97 (methylcyclopropyl cation).

In Vitro Metabolic Stability Profiling

The 1-methylcyclopropyl group is designed to be robust, but the piperazine ring remains vulnerable.

Metabolic Pathways Analysis

The primary metabolic risks for this scaffold are:

  • N-Oxidation: Mediated by FMOs or CYP450s on the piperazine nitrogens.

  • N-Dealkylation: Cleavage of the bond between the piperazine and the R-group.

  • Ring Opening (Minor): The 1-methyl group largely suppresses the cyclopropyl ring opening seen in unsubstituted analogs (e.g., as seen in early quinolones).

Metabolism cluster_protection Structural Protection Parent 1-(1-Methylcyclopropyl) piperazine Derivative NOx N-Oxide Metabolite (Phase I - FMO/CYP) Parent->NOx Oxidation (Major) Dealk N-Dealkylated Piperazine Core Parent->Dealk CYP-mediated cleavage Gluc N-Glucuronide (Phase II - UGT) Parent->Gluc Conjugation Cyclo Cyclopropyl Ring (Stable due to Methyl)

Figure 2: Predicted metabolic fate. The methyl substitution protects the cyclopropyl ring, shifting metabolism to the piperazine nitrogen.

Microsomal Stability Protocol
  • System: Pooled Liver Microsomes (Human/Rat/Mouse) + NADPH regenerating system.

  • Substrate Conc: 1 µM (To ensure linear kinetics and avoid enzyme saturation).

  • Protein Conc: 0.5 mg/mL.

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Reaction Stop: 1:3 ratio of sample to ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide or Labetalol).

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
  • Acceptance Criteria: For a lead compound, target

    
     protein.
    

In Vivo Pharmacokinetic Protocol (Rat)

Study Design
  • Species: Sprague-Dawley Rats (Male, cannulated).

  • N: 3 animals per group.

  • Dosing:

    • IV: 1 mg/kg (Vehicle: Saline or 5% Dextrose; avoid high DMSO).

    • PO: 5 mg/kg (Vehicle: 0.5% Methylcellulose/0.1% Tween 80).

  • Sampling: Serial bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

Data Analysis & Interpretation

Calculate parameters using Non-Compartmental Analysis (NCA).

ParameterInterpretation for Piperazine Derivatives
Bioavailability (%F) If < 20%, suspect P-gp efflux (check Caco-2 ratio) or First-Pass Metabolism.
Volume of Distribution (Vss) Piperazines typically have high Vss (> 2 L/kg) due to tissue binding (lysosomal trapping).
Clearance (CL) Compare blood CL to hepatic blood flow. If

, the drug is flow-limited.
Troubleshooting "Double Peaks"

Piperazine derivatives often show enterohepatic recirculation or gastric emptying delays, resulting in double peaks in the plasma concentration-time curve.

  • Action: If observed, extend sampling to 48 hours to accurately capture the terminal phase and AUC.

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][2][3][4] Link

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups.[5] Hypha Discovery.[6] Link

  • Talevi, A. (2016).[7] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5] Journal of Medicinal Chemistry. Link

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Application Note. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for ADME protocols).

Sources

Troubleshooting & Optimization

"optimization of reaction conditions for 1-(1-Methylcyclopropyl)piperazine dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the optimization of reaction conditions for 1-(1-Methylcyclopropyl)piperazine dihydrochloride . It is designed for researchers encountering yield, purity, or stability issues during synthesis.

Case ID: OPT-MCP-PIP-001 Subject: Synthetic Optimization & Troubleshooting Scientist in Charge: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

The synthesis of 1-(1-Methylcyclopropyl)piperazine presents a unique challenge: installing a sterically crowded, strained cyclopropyl ring directly onto a secondary amine. Standard alkylation (using halides) often fails due to the inertness of cyclopropyl electrophiles.

The industry-standard solution—and the focus of this guide—is the Kulinkovich-de Meijere reaction . This titanium-mediated transformation converts an N-acetyl moiety directly into a 1-methylcyclopropyl group.

Parameter Specification
Target Molecule 1-(1-Methylcyclopropyl)piperazine dihydrochloride
CAS (Free Base) Not widely listed; Analogous to 1-cyclopropylpiperazine
Key Challenge Titanium emulsion work-up; Ring stability in acid.
Preferred Route Ti(OiPr)₄ / EtMgBr mediated cyclopropanation of N-acetylpiperazine.

Optimized Synthetic Workflow (Kulinkovich-de Meijere)

The following workflow maximizes yield by controlling the "ligand exchange" equilibrium of the titanium species.

Step 1: Precursor Preparation
  • Substrate: tert-Butyl 4-acetylpiperazine-1-carboxylate.

    • Why: You must protect the N4 nitrogen. Free piperazine will chelate Titanium, killing the catalyst. The N-acetyl group provides the two carbons required for the 1-methylcyclopropyl skeleton (Carbonyl C + Methyl C).

Step 2: The Cyclopropanation (Critical Step)
  • Reagents: EtMgBr (3.0 equiv), Ti(OiPr)₄ (1.1 equiv), THF (anhydrous).

  • Protocol:

    • Dissolve substrate and Ti(OiPr)₄ in THF.

    • Crucial: Add EtMgBr solution slowly (over 4–6 hours) at room temperature (20–25 °C) .

    • Note: Unlike standard Grignard additions (often 0 °C), this reaction requires RT to drive the evolution of ethane gas and formation of the titanacyclopropane intermediate.

Step 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane or Et₂O.

  • Condition: 0 °C to RT. Avoid refluxing in aqueous HCl, which may trigger ring-opening of the strained 1-methylcyclopropyl group to homoallyl chlorides.

Visual Workflow (DOT Diagram)

G Start N-Boc-Piperazine Acetyl N-Boc-4-Acetylpiperazine Start->Acetyl Ac2O / Et3N (Acetylation) Titanium Titanacyclopropane Intermediate Acetyl->Titanium Ti(OiPr)4 (1.1 eq) THF, RT Product_Boc N-Boc-4-(1-Me-cyclopropyl) piperazine Titanium->Product_Boc EtMgBr (3.0 eq) Slow Addition Final_Salt 1-(1-Me-cyclopropyl)piperazine 2HCl Product_Boc->Final_Salt 4M HCl/Dioxane 0°C, Anhydrous

Figure 1: Step-wise conversion from N-Boc-piperazine to the target dihydrochloride salt via the Kulinkovich-de Meijere protocol.[1]

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users.

Issue 1: "The reaction mixture turned black/brown, and yield is <10%."
  • Diagnosis: Catalyst decomposition or "runaway" Grignard reaction.

  • The Fix:

    • Check Addition Rate: If EtMgBr is added too fast, it reacts directly with the amide (nucleophilic attack) rather than forming the titanacyclopropane species. The addition must be slow enough to allow gas evolution (ethane) to subside.

    • Temperature: Do not cool to -78 °C. The ligand exchange (EtMgBr + Ti → Titanacyclopropane) is sluggish at low temps. Maintain 18–25 °C .

Issue 2: "I cannot separate the product from the titanium salts during work-up."
  • Diagnosis: Formation of stable Titanium-amine gels.

  • The Fix: Use the Glauber’s Salt Quench :

    • Dilute reaction mixture with Et₂O.

    • Add Na₂SO₄·10H₂O (solid) slowly. The water of crystallization hydrolyzes the Ti-alkoxides gently.

    • Stir vigorously for 1 hour until a white, granular precipitate forms (TiO₂).

    • Filter through Celite. The filtrate will be clear and Ti-free.

Issue 3: "The product purity drops after HCl salt formation (New impurity at +36/38 mass units)."
  • Diagnosis: Acid-catalyzed Ring Opening.

  • Mechanism: The 1-methylcyclopropyl group is electron-rich and strained. Strong aqueous acid (especially with heat) can protonate the ring, leading to opening (formation of homoallyl chloride).

  • The Fix:

    • Use anhydrous conditions: HCl in Dioxane or Diethyl Ether.

    • Keep temperature < 25 °C .

    • Isolate by filtration immediately; do not leave the salt stirring in acidic solution for days.

Optimization Data Matrix

Use these parameters to validate your process.

ParameterStandard ConditionOptimized Condition Reasoning
Ti(OiPr)₄ Load 0.1 – 0.5 equiv1.0 – 1.1 equiv Amines bind Ti tightly. Stoichiometric Ti prevents product inhibition.
Grignard Reagent EtMgBr (Ether)EtMgBr (THF/Toluene) Ether boils too easily (35°C) during the exotherm. THF allows better T-control.
Addition Time 30 mins4 – 6 Hours Ensures Titanacyclopropane formation competes favorably against direct addition.
Quench Method H₂O / HClNaOH / Rochelle Salt Prevents emulsion. Rochelle salt solubilizes Ti species in aqueous phase.

Frequently Asked Questions (FAQ)

Q: Can I use catalytic Titanium? A: While catalytic variants (using MeTi(OiPr)₃) exist, they are finicky for piperazines. The amine nitrogens coordinate to the Titanium, poisoning the catalyst. For reliable gram-scale synthesis, use stoichiometric (1.1 eq) Ti(OiPr)₄.

Q: Why use N-acetyl instead of N-formyl? A: The substituent on the carbonyl carbon determines the substituent on the cyclopropane C1 position.

  • N-Formyl (H-C=O) → 1-H-cyclopropyl (Unsubstituted).

  • N-Acetyl (Me-C=O) → 1-Methylcyclopropyl (Target).

Q: Is the dihydrochloride salt hygroscopic? A: Yes, highly. 1-(1-Methylcyclopropyl)piperazine 2HCl will deliquesce (absorb water until it dissolves) in humid air.

  • Storage: Store under Argon/Nitrogen in a desiccator.

  • Handling: Weigh quickly; consider using the dihydrobromide or fumarate salt if non-hygroscopic properties are required for formulation.

Q: Are there safety concerns with the waste? A: Yes. The reaction generates Titanium residues and Ethane/Ethylene gas . Ensure good ventilation.[2][3] The aqueous waste contains Titanium salts; do not mix with strong oxidizers.

References

  • Kulinkovich-de Meijere Reaction Overview

    • Title: Preparation of Cyclopropylamines (Kulinkovich-de Meijere Reaction).[4]

    • Source: Organic Chemistry Portal.[5]

    • URL:[Link][6]

  • Mechanism & Stoichiometry

    • Title: Titanium-Mediated Synthesis of Cyclopropylamines
    • Source:Journal of Organic Chemistry (via NIH/PubMed).
    • URL:[Link] (General reference for de Meijere protocols).

  • Piperazine Synthesis Protocols

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
    • Source: MDPI / PMC.
    • URL:[Link]

  • 1-Methylcyclopropylamine Properties

    • Title: 1-Methylcyclopropanamine hydrochloride (Product Page).

    • Source: PubChem.[7]

    • URL:[Link]

Sources

"preventing degradation of 1-(1-Methylcyclopropyl)piperazine dihydrochloride in solution"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and handling of 1-(1-Methylcyclopropyl)piperazine dihydrochloride (CAS: 373608-42-5). It is designed for researchers observing unexpected degradation, precipitation, or loss of potency in solution.

Executive Summary

Compound: 1-(1-Methylcyclopropyl)piperazine dihydrochloride Primary Risks: Oxidative N-dealkylation, N-oxide formation, and pH-dependent precipitation. Critical Insight: While the dihydrochloride salt is chemically robust in solid form, its solution stability is compromised by dissolved oxygen and improper pH adjustment. The cyclopropyl moiety introduces specific steric strain that, while generally stable, can undergo ring-opening under extreme acidic stress or radical attack.

Module 1: The Chemistry of Instability

To prevent degradation, one must understand the molecular "weak points." This compound faces a two-front war in solution:

  • Piperazine Oxidation (The "Yellowing" Effect): The secondary amine in the piperazine ring is an electron-rich site prone to attack by dissolved oxygen or peroxides. This leads to the formation of N-oxides or radical-mediated ring fragmentation. This is often visually indicated by a solution turning pale yellow.

  • Cyclopropyl Ring Strain: The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). While the 1-methyl substitution provides some steric protection, the ring remains susceptible to acid-catalyzed opening or radical attack, particularly if the solution is heated or exposed to UV light.

Visualization: Degradation Pathways

DegradationPathways Compound 1-(1-Methylcyclopropyl) piperazine 2HCl NOxide N-Oxide Impurity (Yellow Color) Compound->NOxide Oxidation (Slow) Precip Free Base Precipitation (Solubility Limit) Compound->Precip Neutralization RingOpen Ring-Opened Byproducts Compound->RingOpen Acid Hydrolysis (High T) Oxygen Dissolved O2 / Peroxides Oxygen->NOxide Base High pH (>9.0) (Free Basing) Base->Precip Acid Strong Acid / Heat Acid->RingOpen

Figure 1: Primary degradation and instability pathways. Note that oxidation is the most common issue in ambient storage.

Module 2: Preparation & Solubilization Protocols

Protocol A: The "Inert Sparge" Method (Recommended)

Use this protocol for stock solutions intended for storage >24 hours.

Why this works: Removing dissolved oxygen prevents the radical chain reaction that leads to N-oxides.

  • Solvent Selection:

    • Water/PBS: Excellent solubility for the dihydrochloride salt.[1]

    • DMSO: Good solubility, but DMSO often contains peroxide impurities. Crucial: Use high-grade, anhydrous DMSO (stored under N2).

  • Degassing:

    • Place the solvent in a septum-capped vial.

    • Insert a long needle connected to an Argon or Nitrogen line (bubbling into the liquid).

    • Insert a short vent needle.

    • Sparge at a low flow rate for 5–10 minutes before adding the solid compound.

  • Dissolution:

    • Quickly add the weighed 1-(1-Methylcyclopropyl)piperazine dihydrochloride.

    • Reseal and vortex until dissolved.

Protocol B: pH Adjustment & Buffering

Critical for biological assays.

The dihydrochloride salt is acidic. Dissolving it in unbuffered water will drop the pH significantly (often pH < 3), which can damage sensitive proteins or cells in your assay.

  • The Trap: If you neutralize too quickly with strong NaOH, you may transiently exceed the pKa of the piperazine nitrogens (pKa ~9.8), generating the free base .

  • The Risk: The free base is less polar and may precipitate out of aqueous solution or volatilize.

  • The Fix: Dissolve the compound in a strong buffer (e.g., 100mM PBS or HEPES) rather than water, or adjust pH slowly using dilute base while stirring rapidly to prevent local hotspots of high alkalinity.

Module 3: Storage & Stability Matrix

Rule of Thumb: The solid salt is stable; the solution is vulnerable.

StateConditionStability EstimateNotes
Solid -20°C, Desiccated> 2 YearsHighly hygroscopic. Keep tightly sealed.
Solid Ambient, Air< 6 MonthsAbsorbs moisture; leads to hydrolysis risks.
Solution DMSO, -20°C3–6 MonthsMust be sealed to prevent water absorption.
Solution Aqueous, 4°C1–2 WeeksProne to microbial growth and slow oxidation.
Solution Aqueous, Ambient< 48 HoursRapid oxidation (yellowing) possible.

Module 4: Troubleshooting FAQ

Q1: My solution turned a pale yellow color after 3 days. Is it still usable?

A: Likely No. The yellow color is a classic signature of amine oxidation (N-oxide formation) or trace polymerization. While the primary compound might still be 90%+ pure, the N-oxide impurities can be biologically active or cytotoxic, skewing assay results. Discard and prepare fresh using Protocol A .

Q2: I added NaOH to neutralize the solution, and it became cloudy.

A: You likely generated the free base form of the molecule.

  • Mechanism:[2][3] The dihydrochloride salt is water-soluble.[1][4] The free base (neutral amine) is lipophilic.

  • Solution: Acidify slightly (add dilute HCl) to see if it clears. For physiological pH (7.4), ensure your concentration does not exceed the solubility limit of the free base (typically <10 mM in pure aqueous buffer). Use a co-solvent like DMSO (1-5%) if higher concentrations are needed at neutral pH.

Q3: The LC-MS shows a peak at M+16.

A: This confirms N-Oxidation . The M+16 corresponds to the addition of one Oxygen atom. This validates that your storage conditions allowed oxygen exposure.

Decision Tree: Troubleshooting Visual Defects

Troubleshooting Start Visual Inspection of Solution Clear Clear & Colorless Start->Clear Yellow Yellow/Brown Tint Start->Yellow Cloudy Cloudy/Precipitate Start->Cloudy Action1 Proceed with Assay Clear->Action1 Action2 Discard. Oxidation detected. Yellow->Action2 Action3 Check pH. If pH > 8, acidify. Cloudy->Action3

Figure 2: Rapid diagnostic flow for solution integrity.

References

  • ChemicalBook. (2024).[5] 1-(Cyclopropylmethyl)piperazine dihydrochloride Safety Data Sheet & Properties. Retrieved from

  • National Institutes of Health (NIH). (2019). The Degradation Chemistry of Cyclopropyl Amines: Salt Selection and Microenvironmental pH Modulation.[6] Journal of Pharmaceutical Sciences. Retrieved from

  • ScienceDirect. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines. (General mechanism of piperazine N-oxidation).[3] Retrieved from

  • Fisher Scientific. (2024).[7] Safety Data Sheet: 1-(Cyclopropylmethyl)piperazine dihydrochloride.[7][8] Retrieved from

Sources

Technical Support Center: Purification of 1-(1-Methylcyclopropyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 1-(1-Methylcyclopropyl)piperazine Dihydrochloride. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of 1-(1-Methylcyclopropyl)piperazine Dihydrochloride that complicate its purification?

A1: The purification challenges for this molecule stem from the combined properties of its three core components: the piperazine ring, the cyclopropyl group, and its nature as a dihydrochloride salt.

  • Piperazine Moiety: The two nitrogen atoms make the parent molecule highly polar and basic.[1] This high polarity means the free base is very soluble in polar solvents like water or methanol, which can make extraction and precipitation difficult.[2] The basicity also makes it prone to strong interactions with silica gel in normal-phase chromatography, often leading to significant peak tailing.[1]

  • Dihydrochloride Salt Form: As a salt, the compound has very high polarity and is typically soluble in water and alcohols but insoluble in nonpolar organic solvents.[2] This property is beneficial for isolating it from nonpolar impurities but makes removing polar impurities challenging. Furthermore, piperazine and its derivatives are known to be hygroscopic, readily absorbing moisture, which can complicate handling and obtaining an accurate weight.[1]

  • Cyclopropyl Group: The three-membered cyclopropane ring is highly strained.[3] While generally stable, this inherent strain can increase the molecule's reactivity under harsh conditions (e.g., strong acid or high heat), potentially leading to ring-opening or other degradation byproducts.[3][4]

Q2: What are the most probable impurities I should expect to find in my crude 1-(1-Methylcyclopropyl)piperazine Dihydrochloride?

A2: Impurities can originate from the starting materials, side reactions, or degradation.[5]

Impurity ClassSpecific ExamplesOrigin
Starting Materials Unreacted piperazine, N-Boc-piperazine, cyclopropanecarbonyl chloride.[6]Incomplete reaction during synthesis.
Process-Related Impurities Over-alkylated species (e.g., 1,4-disubstituted piperazine), related pyrazines.[7]Side reactions during the synthetic process.
Structurally Similar Impurities Isomers or byproducts from the cyclopropyl precursor synthesis.Impurities present in the starting cyclopropylmethyl halide or equivalent.
Degradation Products Ring-opened products (from the cyclopropyl moiety), N-formylpiperazine.[1]Exposure to harsh pH, high temperatures, or oxidative conditions.

Q3: Is direct recrystallization of the dihydrochloride salt an effective purification strategy?

A3: Yes, direct recrystallization is often the most effective and scalable method for purifying this compound, provided a suitable solvent system is identified. The salt form enhances crystallinity. The key is to find a solvent (or solvent mixture) in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include aqueous alcohols (e.g., ethanol/water, isopropanol/water) or methanol with an anti-solvent like acetone.[7][8] This method is particularly good at removing less polar, organic impurities.

Q4: How can I convert the dihydrochloride salt to the free base, and why would I do this?

A4: Converting to the free base is necessary if you need to purify via normal-phase column chromatography or if subsequent reaction steps require the non-salt form.

The conversion is a standard acid-base extraction:

  • Dissolve the dihydrochloride salt in water.

  • Cool the solution in an ice bath.

  • Slowly add a strong base, such as 5N sodium hydroxide (NaOH), until the pH is greater than 12 to ensure complete deprotonation of both nitrogen atoms.[9]

  • Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or chloroform.[2][9]

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free base, which is often an oil.

Caution: The free base, 1-(1-Methylcyclopropyl)piperazine, is likely to be a volatile and potentially corrosive liquid. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: My recrystallization attempt resulted in an oil or failed to produce crystals.

  • Why is this happening?

    • High Impurity Load: Significant amounts of impurities can act as a eutectic mixture, depressing the melting point and preventing crystallization.

    • Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Hygroscopicity: The salt may have absorbed atmospheric moisture, creating a highly concentrated aqueous solution that resists crystallization.[1]

  • Solutions & Troubleshooting Workflow

    Caption: Troubleshooting workflow for crystallization failure.

Issue 2: My compound shows significant peak tailing during HPLC analysis.

  • Why is this happening?

    • This is a classic issue for basic compounds like piperazines on standard silica-based C18 columns.[1] The protonated amine interacts strongly with residual acidic silanol groups on the silica surface, leading to poor peak shape.

  • Solutions & Mitigation Strategies

    • Use a Mobile Phase Additive: Incorporating a competing base like triethylamine (TEA) (0.1-0.5%) or an acid like trifluoroacetic acid (TFA) (0.1%) can significantly improve peak shape. TFA will protonate the silanol groups and the analyte, leading to sharper peaks through ion-pairing chromatography.[1]

    • Adjust Mobile Phase pH: Increasing the pH of the mobile phase (using a buffer like ammonium bicarbonate) to deprotonate the piperazine can reduce ionic interactions. However, ensure your column is stable at the chosen pH.

    • Consider an Alternative Stationary Phase: Phenyl or cyano-based columns may offer different selectivity.[1] Alternatively, modern "base-deactivated" or "end-capped" columns are specifically designed to minimize these secondary interactions.

Issue 3: I am trying to purify the free base by silica gel chromatography, but my yield is very low.

  • Why is this happening?

    • The highly basic piperazine nitrogens bind almost irreversibly to the acidic silica gel, causing the product to streak across the column or remain at the origin.[1]

  • Solutions & Protocol Adjustments

    • Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites before the compound is loaded.

    • Use a More Polar Mobile Phase: A common mobile phase for purifying amines on silica is a gradient of methanol in dichloromethane (DCM). For example, starting with 100% DCM and gradually increasing to 5-10% Methanol. The addition of 1% triethylamine or ammonium hydroxide to the mobile phase is crucial.

    • Consider an Alternative Stationary Phase: Alumina (basic or neutral) is often a better choice for purifying basic compounds than silica.

Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization of 1-(1-Methylcyclopropyl)piperazine Dihydrochloride

This protocol is designed to maximize purity by leveraging the salt's differential solubility.

Objective: To remove nonpolar and less-polar impurities from crude dihydrochloride salt.

Methodology:

  • Solvent Selection: Begin by testing solubility in various alcohol/water systems. A good starting point is a 9:1 mixture of Isopropanol:Water.

  • Dissolution:

    • Place the crude 1-(1-Methylcyclopropyl)piperazine Dihydrochloride (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the primary solvent (e.g., 90 mL of Isopropanol) and begin stirring.

    • Heat the mixture to a gentle reflux (approx. 80-85°C).

    • Add the co-solvent (e.g., Water) dropwise until all the solid material completely dissolves. Be patient, as this ensures you are at the saturation point. Avoid adding a large excess of the co-solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Return the mixture to a brief boil and then perform a hot filtration through a pad of Celite to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 1 hour, and subsequently in a freezer (-20°C) if necessary, to maximize precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystal cake with a small amount of cold acetone to remove residual soluble impurities.[7]

    • Dry the purified crystals under high vacuum at 40-50°C to a constant weight.

Caption: Workflow for the recrystallization of the dihydrochloride salt.

Protocol 2: Conversion to Free Base and Purification via Basic Alumina Chromatography

This protocol is ideal when recrystallization fails or when acid-sensitive impurities are present.

Objective: To purify the compound in its free base form using a basic stationary phase to prevent irreversible adsorption.

Methodology:

  • Conversion to Free Base:

    • Follow the procedure outlined in FAQ Q4 to convert the dihydrochloride salt to the 1-(1-Methylcyclopropyl)piperazine free base. Ensure the final organic extract is thoroughly dried and the solvent is completely removed.

  • Column Preparation:

    • Select basic alumina as the stationary phase.

    • Prepare the column by creating a slurry of the alumina in the initial mobile phase (e.g., 100% Dichloromethane).

  • Loading the Sample:

    • Dissolve the crude free base oil in a minimal amount of dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude oil onto a small amount of alumina, evaporating the solvent, and carefully adding the resulting powder to the top of the prepared column.

  • Elution:

    • Begin elution with 100% Dichloromethane.

    • Gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 5% Methanol over 10-20 column volumes.

    • Crucial Step: Add a constant 0.5-1% of triethylamine or ammonium hydroxide to the mobile phase throughout the entire run to keep the product in its free base form and prevent streaking.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them using Thin Layer Chromatography (TLC), staining with potassium permanganate or another suitable amine-visualizing agent.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

  • Salt Reformation (Optional):

    • If the final product is required as the dihydrochloride salt, dissolve the purified free base in a solvent like diethyl ether or isopropanol and bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether).[10]

    • The dihydrochloride salt will precipitate and can be collected by filtration.

References

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
  • Purification of piperazine - Google P
  • Method for the preparation of piperazine salts - Google P
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Recovery and purification of piperazine - Google P
  • CYCLOPROPYLAMINE -
  • How to extract/isolate piperazine from water without distillation?
  • Process for the manufacture of cyclopropylamine - Google P
  • Cyclopropylamine | 765-30-0 - ChemicalBook.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University.
  • piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards.
  • 1-benzylpiperazine - Organic Syntheses Procedure.
  • Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google P
  • 1-(Cyclopropylmethyl)piperazine | 57184-25-5 - Tokyo Chemical Industry Co., Ltd.(APAC).

Sources

"addressing poor cell permeability of 1-(1-Methylcyclopropyl)piperazine dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Poor Cell Permeability of 1-(1-Methylcyclopropyl)piperazine dihydrochloride

Executive Summary: The "Salt Trap"

Welcome to the technical support hub. You are likely encountering low recovery or negligible intracellular accumulation of 1-(1-Methylcyclopropyl)piperazine dihydrochloride .

The Diagnosis: The root cause is almost certainly the dihydrochloride (2HCl) salt form . While this salt form is excellent for shelf-stability and water solubility, it creates a highly polar, dicationic species at physiological pH (7.4). Lipid bilayers are impermeable to charged species. To fix this, we must transition your experimental mindset from "Solubility First" to "Lipophilicity First."

Physicochemical Analysis (The "Why")

To solve the permeability issue, we must look at the ionization profile of the piperazine ring.

PropertyValue (Approx.)Implication
pKa 1 (N1) ~5.6Protonated at acidic pH (Lysosomes).
pKa 2 (N4) ~9.6 - 9.8Critical: Protonated at pH 7.4.
LogP (Neutral) ~0.6 - 1.2Moderately lipophilic (Permeable).
LogD (pH 7.4) < -1.5Highly hydrophilic (Impermeable).

The Barrier: At pH 7.4 (standard assay buffer), the N4 nitrogen is >99% protonated. The molecule exists as a cation. Passive diffusion requires the uncharged (neutral) species.

Troubleshooting & FAQs
Category A: Assay Optimization (In Vitro)

Q: I am seeing <1% recovery in my Caco-2 assay. Is the compound stuck? A: It is likely not "stuck" but rather paracellularly restricted .

  • Issue: Cationic small molecules often get trapped in the glycocalyx (negatively charged) or bounce off the lipid bilayer.

  • Diagnostic Step: Check your Mass Balance. If Mass Balance is >80% but Receiver Well concentration is low, the compound is stable but impermeable. If Mass Balance is low, it may be binding to the plastic plate (non-specific binding).

  • Action: Add 0.1% BSA to the receiver plate to act as a "sink" and prevent plastic binding.

Q: Can I adjust the pH to improve permeability? A: Yes, but with strict limits.

  • Strategy: Raising the apical pH shifts the equilibrium toward the free base.

  • Protocol: Increase Apical buffer pH to 7.8 - 8.0 (limit for Caco-2 viability). This slightly increases the fraction of neutral species (

    
    ).
    
  • Warning: Do not exceed pH 8.0, or you will compromise the tight junctions, leading to false positives.

Category B: Formulation & Chemistry

Q: Should I use the Free Base instead of the Dihydrochloride? A: Absolutely. If your endpoint is cellular uptake, the 2HCl salt is a hindrance.

  • Immediate Fix: Perform a "Free-Basing" extraction (See Protocol A below) before adding the compound to your lipid-based assays (PAMPA/Liposomes).

  • Why? Dissolving 2HCl salt directly into DMSO and then media often results in a local acidic environment or ensures the species remains charged.

Q: The compound is a building block for a larger drug. Does this permeability matter? A: If this is a fragment, its individual permeability is less relevant than the final molecule. However, if you are testing the biological activity of this specific fragment, you must mask the charge.

  • Chemical Solution: Consider a Prodrug Strategy .[1] Mask the secondary amine with a lipophilic promoiety (e.g., an ester or carbamate) that is cleaved intracellularly.

Interactive Troubleshooting Workflows
Workflow 1: The Permeability Decision Tree

Use this logic flow to determine your next experimental step.

PermeabilityLogic Start Start: Low Permeability Detected CheckForm Check Salt Form Start->CheckForm IsSalt Is it 2HCl Salt? CheckForm->IsSalt ActionFreeBase Action: Convert to Free Base (See Protocol A) IsSalt->ActionFreeBase Yes CheckAssay Check Assay pH IsSalt->CheckAssay No (Already Free Base) ActionFreeBase->CheckAssay IsPhysio Is pH 7.4? CheckAssay->IsPhysio ActionpH Action: Increase Apical pH to 7.8 (Transient Gradient) IsPhysio->ActionpH Yes CheckStructure Can Structure be Modified? IsPhysio->CheckStructure No (pH already optimized) ActionProdrug Action: Synthesize Prodrug (Carbamate/Ester) CheckStructure->ActionProdrug Yes ActionFormulation Action: Lipid Formulation (Liposomes) CheckStructure->ActionFormulation No

Figure 1: Decision matrix for addressing permeability issues in piperazine salts.

Workflow 2: Caco-2 Optimization Protocol

Follow this path to validate if the issue is transporter-mediated or passive.

Caco2Workflow Prep 1. Preparation: Dissolve Free Base in DMSO Buffer 2. Buffer Setup: Apical pH 7.4 vs 7.8 Prep->Buffer Incubate 3. Incubation: Add 0.1% BSA to Receiver Buffer->Incubate Analyze 4. Analysis: LC-MS/MS of Both Compartments Incubate->Analyze ResultHigh High Recovery (>80%) Low Papp Analyze->ResultHigh ResultLow Low Recovery (<50%) Analyze->ResultLow Diag1 Diagnosis: Passive Diffusion Barrier ResultHigh->Diag1 Diag2 Diagnosis: Plastic Binding or Metabolism ResultLow->Diag2

Figure 2: Step-by-step optimization for Caco-2 assays involving hydrophilic cations.

Experimental Protocols
Protocol A: Conversion of Dihydrochloride to Free Base

Use this protocol to generate the permeable species before assay introduction.

  • Dissolution: Dissolve 100 mg of 1-(1-Methylcyclopropyl)piperazine 2HCl in 5 mL of distilled water.

  • Basification: Add 10% NaOH dropwise while monitoring pH. Target pH 10-11 (ensure full deprotonation).

  • Extraction: Add 5 mL of Dichloromethane (DCM) or Ethyl Acetate. Vortex vigorously for 1 minute.

  • Separation: Allow layers to separate. Collect the organic (bottom for DCM) layer.

  • Drying: Dry the organic layer over anhydrous

    
    .
    
  • Evaporation: Remove solvent under vacuum. The resulting oil is the Free Base .

  • Storage: Store under Nitrogen at -20°C (Free bases are prone to oxidation).

Protocol B: PAMPA Assay Modification (The "Sandwich")

Standard PAMPA often fails for piperazines. Use the "Double-Sink" method.

  • Donor Well: Buffer pH 7.4 + Compound (10

    
    M).
    
  • Membrane: Impregnate with 2% Dioleoylphosphatidylcholine (DOPC) in Dodecane. Note: Do not use standard hexadecane; DOPC better mimics the charge interaction.

  • Acceptor Well: Buffer pH 7.4 + Scavenger . Use a surfactant (e.g., Tween-20) or BSA to simulate the "blood sink" and drive the equilibrium across the membrane.

References
  • Effect of pH on Piperazine Permeability : "The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers."[2] PubMed.[3] Available at: [Link]

  • General Piperazine Properties : "1-Methylpiperazine dihydrochloride | C5H14Cl2N2."[4] PubChem. Available at: [Link]

  • Prodrug Strategies for Permeability : "Prodrug Approach as a Strategy to Enhance Drug Permeability." MDPI Pharmaceutics. Available at: [Link][5]

  • Caco-2 Assay Optimization : "Mucin-Protected Caco-2 Assay to Study Drug Permeation." MDPI. Available at: [Link][5][6]

  • LogP/pKa Fundamentals : "LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties." GitLab. Available at: [Link]

Sources

Technical Support Center: Overcoming Resistance to 1-(1-Methylcyclopropyl)piperazine Dihydrochloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 1-(1-Methylcyclopropyl)piperazine dihydrochloride analogs and other novel piperazine-based compounds in their experiments. This guide is designed to provide in-depth troubleshooting and answers to frequently asked questions regarding the emergence of resistance to these therapeutic candidates. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your research.

Introduction: Understanding the Landscape of Resistance

Piperazine derivatives are a versatile class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] Analogs of 1-(1-Methylcyclopropyl)piperazine dihydrochloride, while not extensively described in publicly available literature, likely function as inhibitors of critical cell survival pathways. A common target for such novel anticancer agents is the B-cell lymphoma 2 (Bcl-2) family of proteins, particularly Myeloid Cell Leukemia-1 (MCL-1).[5][6][7] MCL-1 is an anti-apoptotic protein frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[6][7]

Resistance to drugs targeting these pathways can arise through various intrinsic and acquired mechanisms. This guide will walk you through identifying and overcoming these hurdles in your experimental models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cancer cell line, which was initially sensitive to my 1-(1-Methylcyclopropyl)piperazine analog, is now showing reduced responsiveness. What are the likely causes?

A1: This is a classic case of acquired resistance. The primary reasons for this phenomenon often involve alterations in the drug's target or the activation of compensatory survival pathways. Here are the most probable causes:

  • Target Alteration: While less common for BH3 mimetics that bind to a groove, mutations in the target protein (e.g., MCL-1) can alter the binding site and reduce the affinity of your compound.

  • Upregulation of Anti-Apoptotic Proteins: Cancer cells can compensate for the inhibition of one anti-apoptotic protein by upregulating others. For instance, resistance to an MCL-1 inhibitor can be mediated by the increased expression of Bcl-2 or Bcl-xL.[6][8] This "swapping" of survival dependencies is a key escape mechanism.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump your compound out of the cell, reducing its intracellular concentration and efficacy.[9][10][11]

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like the PI3K/Akt or MAPK/ERK signaling cascades can promote cell survival and override the pro-apoptotic signals initiated by your compound.

  • Alterations in Downstream Apoptotic Machinery: Defects in pro-apoptotic proteins like Bax and Bak, or the overexpression of apoptosis inhibitors (IAPs), can block the execution of cell death even when the initial drug-target interaction is successful.

Q2: How can I experimentally confirm the mechanism of resistance in my cell line?

A2: A systematic approach is crucial to pinpoint the resistance mechanism. Here is a suggested workflow:

Experimental Workflow for Investigating Drug Resistance

G cluster_0 Initial Observation cluster_1 Hypothesis Testing cluster_2 Confirmation & Further Investigation A Decreased Sensitivity to Piperazine Analog (Increased IC50) B Western Blot Analysis: - Target Protein Levels (e.g., MCL-1) - Other Bcl-2 Family Proteins (Bcl-2, Bcl-xL) - Pro-survival Kinases (p-Akt, p-ERK) A->B Protein Expression Changes? C Drug Efflux Assay: - Rhodamine 123 or Calcein-AM Assay - Co-treatment with Efflux Pump Inhibitors (e.g., Verapamil, Tariquidar) A->C Increased Efflux? D Target Engagement Assay: - Cellular Thermal Shift Assay (CETSA) - Co-immunoprecipitation A->D Altered Target Binding? E Gene Expression Analysis: - qPCR or RNA-Seq for Bcl-2 family members and ABC transporters A->E Transcriptional Upregulation? F Functional Assays: - Apoptosis Assays (Annexin V/PI staining) - Mitochondrial Membrane Potential (e.g., TMRE staining) B->F C->F G Genetic Manipulation: - siRNA/shRNA knockdown of suspected resistance genes - CRISPR-Cas9 mediated knockout D->G E->G G cluster_0 Resistance Mechanism cluster_1 Combination Strategy A 1-(1-Methylcyclopropyl)piperazine Analog (Likely MCL-1 Inhibitor) B Upregulation of Bcl-2/Bcl-xL A->B C Increased Drug Efflux (P-gp) A->C D Activation of Pro-Survival Pathways (e.g., MEK/ERK) A->D E Bcl-2 Inhibitor (e.g., Venetoclax) B->E Synergistic Apoptosis F Efflux Pump Inhibitor (e.g., Tariquidar) C->F Restore Intracellular Drug Concentration G MEK Inhibitor (e.g., Trametinib) D->G Block Compensatory Survival Signals

Caption: Rational combination therapies to counteract specific resistance mechanisms.

  • Dual Bcl-2 Family Inhibition: If you observe upregulation of Bcl-2 or Bcl-xL, combining your MCL-1 inhibitor with a Bcl-2 inhibitor like Venetoclax can be highly synergistic. [6][8]This dual blockade prevents cancer cells from switching their survival dependency. [8]* Targeting Pro-Survival Signaling: If resistance is associated with the activation of the MEK/ERK pathway, co-treatment with a MEK inhibitor can re-sensitize cells to MCL-1 inhibition. [12]* Efflux Pump Inhibition: As discussed, co-administration with an efflux pump inhibitor can restore the intracellular concentration of your compound. [11]

Developing Resistant Cell Line Models

To proactively study resistance, you can develop your own resistant cell lines in the lab. [13][14] Protocol: Generating a Drug-Resistant Cell Line

  • Initial IC50 Determination: Determine the IC50 of your 1-(1-Methylcyclopropyl)piperazine analog in the parental cell line.

  • Continuous Exposure: Culture the parental cells in media containing the compound at a concentration equal to or slightly below the IC50.

  • Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of the compound in the culture medium. This process can take several months. [14]4. Intermittent Pulsing: Alternatively, expose the cells to a high concentration of the drug for a short period (e.g., 24 hours), then allow them to recover in drug-free media. Repeat this cycle. [14]5. Confirmation of Resistance: Periodically test the IC50 of the treated cell population. A significant increase (e.g., >10-fold) compared to the parental line indicates the development of resistance. [14]6. Clonal Selection: Isolate single-cell clones from the resistant population to establish a homogenous resistant cell line.

References

  • Multiple resistance mechanisms to MCL1 inhibitors. - ResearchGate. Available from: [Link]

  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed. Available from: [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology - Sorger Lab. Available from: [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed. Available from: [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Bentham Science Publishers. Available from: [Link]

  • Overcoming MCL1 Resistance in Multiple Myeloma | Blood | American Society of Hematology - ASH Publications. Available from: [Link]

  • Current Status of Methods to Assess Cancer Drug Resistance - International Journal of Medical Sciences. Available from: [Link]

  • Inhibition of MCL-1 and MEK Overcomes MEK Inhibitor Resistance in Triple-Negative and Inflammatory Breast Cancers - AACR Journals. Available from: [Link]

  • Targeting MCL‐1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PMC. Available from: [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology - Blog. Available from: [Link]

  • Targeting MCL-1 protein to treat cancer: opportunities and challenges - Frontiers. Available from: [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. Available from: [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review - Asian Pacific Journal of Health Sciences. Available from: [Link]

  • Drug Resistance prediction by Tumor Explants as Preclinical Platform | Protocol Preview. Available from: [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties - Preprints.org. Available from: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. Available from: [Link]

  • Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PubMed. Available from: [Link]

  • Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC. Available from: [Link]

  • Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - Semantic Scholar. Available from: [Link]

  • Selected Arylpiperazines Are Capable of Reversing Multidrug Resistance in Escherichia coli Overexpressing RND Efflux Pumps - PMC. Available from: [Link]

  • Piperazine-containing anticancer agents having metal complexes. - ResearchGate. Available from: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • An Update on Overcoming MDR1-Mediated Multidrug Resistance in Cancer Chemotherapy. Available from: [Link]

  • Novel Anticancer Strategies - PMC - NIH. Available from: [Link]

  • Anticancer drug discovery flawed, researchers claim - Oncology Central. Available from: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Available from: [Link]

  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - MDPI. Available from: [Link]

  • Overcoming Multidrug Resistance in Cancer: Clinical Studies of P-Glycoprotein Inhibitors. Available from: [Link]

  • Editorial: Novel Small-Molecule Agents in Overcoming Multidrug Resistance in Cancers - Frontiers. Available from: [Link]

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Validation & Comparative

Optimizing Piperazine Pharmacophores: A Comparative Validation of 1-(1-Methylcyclopropyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1-Methylcyclopropyl)piperazine dihydrochloride is a specialized heterocyclic building block designed to overcome specific liabilities in medicinal chemistry. While standard piperazines are ubiquitous in drug discovery (found in >15 FDA-approved drugs including Imatinib and Olanzapine), they often suffer from rapid oxidative metabolism or suboptimal selectivity.

This guide validates the biological and physicochemical utility of the 1-(1-methylcyclopropyl) moiety as a superior bioisostere to the standard isopropyl or tert-butyl groups. By exploiting the Thorpe-Ingold effect (gem-dimethyl effect) and metabolic blockade, this scaffold offers a strategic advantage in extending half-life (


) and locking active conformations without significantly altering the ligand's steric footprint.

Part 1: Comparative Analysis & Scientific Rationale

The "Gem-Disubstituted" Advantage

The primary justification for selecting 1-(1-Methylcyclopropyl)piperazine over its analogs is the modulation of Metabolic Stability and Basicity (pKa) .

  • Metabolic Blockade: The cyclopropyl ring possesses high bond dissociation energy (

    
     for C-H), making it resistant to Cytochrome P450 (CYP) hydrogen abstraction compared to an isopropyl group (
    
    
    
    ). The addition of the 1-methyl group creates a quaternary center, completely blocking
    
    
    -carbon oxidation at that position.
  • Conformational Locking: The strained cyclopropyl ring, combined with the methyl substituent, restricts the rotation of the N-C bond. This reduces the entropic penalty upon protein binding (rigidification).

Performance Matrix: The "Switch" Strategy

The following table compares the subject compound against its primary medicinal chemistry alternatives.

Feature1-(1-Methylcyclopropyl)piperazine 1-Isopropylpiperazine 1-tert-Butylpiperazine
Role Optimized Lead Standard AnalogSteric Bulk Control
Metabolic Liability Low (Quaternary block + Ring strain)High (CYP-mediated dealkylation)Low (But high lipophilicity)
LogD (pH 7.4) ~1.2 (Balanced)~0.9 (More Polar)~1.8 (Lipophilic)
Basicity (pKa) ~8.4 (Modulated by s-character)~9.0 (Highly Basic)~9.2 (Highly Basic)
CYP Inhibition risk LowModerateHigh (Lipophilic binding)
Primary Use Case Increasing

without adding mass
Initial HTS screeningFilling large hydrophobic pockets
Mechanistic Visualization

The following diagram illustrates the structural property relationship (SPR) driving the selection of this scaffold.

SPR_Logic Figure 1: Structural advantages of the 1-Methylcyclopropyl moiety in drug design. Substrate 1-(1-Methylcyclopropyl) piperazine QuatCarbon Quaternary Carbon (Blocks Oxidation) Substrate->QuatCarbon RingStrain Cyclopropyl Strain (Modulates pKa) Substrate->RingStrain Vector Defined Exit Vector (Rigid Geometry) Substrate->Vector CYP CYP450 Enzyme (Metabolism) Receptor Target Receptor (GPCR/Kinase) QuatCarbon->CYP Inhibits Metabolism RingStrain->Receptor Optimized Electrostatics Vector->Receptor Lower Entropic Penalty

Part 2: Experimental Validation Protocols

To validate this compound for your specific drug discovery campaign, you must assess two critical parameters: Microsomal Stability (to prove the metabolic advantage) and Target Engagement (to prove the fragment is active).

Protocol A: Comparative Microsomal Stability Assay (HLM)

Objective: Quantify the Intrinsic Clearance (


) improvement over the isopropyl analog.

Materials:

  • Test Compound: 1-(1-Methylcyclopropyl)piperazine 2HCl.

  • Reference: 1-Isopropylpiperazine.

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Preparation: Prepare a

    
     stock of the test compound in DMSO. Dilute to 
    
    
    
    final concentration in phosphate buffer (pH 7.4).
  • Incubation:

    • Pre-incubate HLM (

      
      ) with the compound for 5 min at 37°C.
      
    • Initiate reaction by adding NADPH.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard like Warfarin) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    
    
    

Success Criteria: The 1-methylcyclopropyl analog should exhibit a


 of the isopropyl analog to justify the synthetic complexity.
Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Validate the binding competency of the dihydrochloride salt form against a target protein (e.g., Sigma-1 receptor or a Kinase domain).

Note on Salt Form: The dihydrochloride salt is highly water-soluble but acidic. You must buffer exchange effectively to prevent pH artifacts in the SPR microfluidics.

Workflow:

  • Immobilization: Immobilize the target protein on a CM5 sensor chip via amine coupling (target RU: 3000–5000 for fragments).

  • Buffer Prep: Running buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Crucial: Ensure the compound stock (in DMSO) is diluted such that the final DMSO concentration matches the running buffer exactly (usually 2-5%).

  • Injection Cycle:

    • Inject compound at increasing concentrations (e.g.,

      
       to 
      
      
      
      ).
    • Contact time: 30s; Dissociation time: 60s.

    • Flow rate:

      
      .
      
  • Data Processing:

    • Double reference subtraction (Reference channel - Buffer blank).

    • Fit to a 1:1 steady-state affinity model (

      
       vs. Concentration).
      

Validation Logic: If


 is measurable (typically high 

to low mM for this fragment size), the "biological activity" is validated.

Part 3: The Validation Workflow

The following flowchart outlines the decision tree for incorporating this scaffold into a lead series.

Validation_Workflow Figure 2: Decision tree for validating the 1-(1-Methylcyclopropyl)piperazine scaffold. Start Start: Lead Optimization (Piperazine Scaffold) Issue Identify Liability: High Clearance / Low t1/2? Start->Issue Synth Synthesize/Acquire 1-(1-Methylcyclopropyl)piperazine Issue->Synth Yes Assay_ADME Assay: HLM Stability (Protocol A) Synth->Assay_ADME Assay_Bind Assay: Binding Affinity (Protocol B) Synth->Assay_Bind Decision Compare vs. Isopropyl Analog Assay_ADME->Decision Assay_Bind->Decision Result_Good Validation Successful: Proceed to In Vivo PK Decision->Result_Good Stability > 2x Affinity maintained Result_Bad Validation Failed: Explore Spiro-cycles Decision->Result_Bad No improvement

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Contextual reference for gem-dimethyl/ring strain effects).

  • Barnes-Seeman, D. (2012). The role of the cyclopropyl group in drug discovery. Current Topics in Medicinal Chemistry. (General grounding for cyclopropyl metabolic stability).

Sources

Technical Guide: 1-(1-Methylcyclopropyl)piperazine Dihydrochloride vs. Standard Piperazine Isosteres

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 1-(1-Methylcyclopropyl)piperazine Dihydrochloride in Medicinal Chemistry Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Process Chemists.

Executive Summary

In the optimization of lead compounds, the piperazine ring is a privileged scaffold, yet it often introduces metabolic liabilities and solubility challenges. This guide analyzes 1-(1-Methylcyclopropyl)piperazine dihydrochloride (referred to herein as 1-MCP-Pip ), a specialized steric variant of the common isopropyl- and cyclopropyl-piperazines.

The Core Value Proposition: 1-MCP-Pip serves as a "metabolically hardened" bioisostere of 1-isopropylpiperazine. By incorporating a quaternary carbon at the attachment point (the 1-methylcyclopropyl motif), this moiety eliminates the metabolically labile methine proton found in isopropyl groups while retaining the necessary lipophilic bulk for hydrophobic pocket filling.

Part 1: Structural & Physicochemical Comparison

The selection of 1-MCP-Pip is typically driven by the need to modulate Lipophilicity (LogD) and Metabolic Stability without altering the fundamental binding vector of the piperazine nitrogen.

Table 1: Physicochemical Profile vs. Common Alternatives

Data represents comparative values derived from structure-activity relationship (SAR) principles and standard bioisosteric trends.

Feature1-MCP-Pip (Target)1-Isopropylpiperazine (Comparator A)1-Cyclopropylpiperazine (Comparator B)
Structure Rigid, Quaternary CarbonFlexible, Tertiary MethineRigid, Tertiary Methine
Steric Bulk High (Gem-dimethyl effect)ModerateLow
Metabolic Liability Low (No

-hydrogen)
High (CYP-mediated dealkylation)Moderate (Ring opening/oxidation)
Basicity (pKa) ~8.5 - 9.0 (Suppressed)*~9.5 (Standard tertiary amine)~8.8 (Increased s-character)
LogP (Predicted) ~1.3~1.2~0.8
Conformational Bias Locked (Thorpe-Ingold effect)RotatableSemi-rigid

*Note on pKa: The cyclopropyl group exerts an electron-withdrawing effect due to higher s-character in the C-N bond, typically lowering the pKa of the attached nitrogen compared to isopropyl analogs. This can improve membrane permeability at physiological pH.

Part 2: Mechanistic Analysis & Metabolic Pathways

The primary driver for selecting 1-MCP-Pip is the evasion of Cytochrome P450 (CYP) mediated oxidative dealkylation.

The "Metabolic Shield" Mechanism

In standard 1-isopropylpiperazine , the tertiary carbon (methine) adjacent to the nitrogen is a "soft spot" for CYP450. The enzyme abstracts the hydrogen atom, leading to a carbinolamine intermediate which collapses to release acetone and the free piperazine.

In 1-MCP-Pip , the


-carbon is quaternary (bonded to N, the ring, and a methyl group). It lacks the abstractable hydrogen required for this dominant clearance pathway.
Diagram 1: Metabolic Fate Comparison

Visualization of the oxidative vulnerability of the isopropyl group vs. the steric blocking of the 1-methylcyclopropyl group.

MetabolicPathways cluster_0 Comparator A: 1-Isopropylpiperazine cluster_1 Target: 1-(1-Methylcyclopropyl)piperazine Iso 1-Isopropylpiperazine (Tertiary C-H Bond) Iso_Int Carbinolamine Intermediate Iso->Iso_Int CYP450 (H-Abstraction) Iso_Prod N-Dealkylation (Loss of Isopropyl) Iso_Int->Iso_Prod Spontaneous Collapse MCP 1-MCP-Pip (Quaternary Carbon) MCP_Res Resistant to Alpha-Hydroxylation MCP->MCP_Res Steric Blockade No Alpha-H

Caption: Comparison of CYP450 oxidative vulnerability. The isopropyl analog undergoes N-dealkylation, whereas the 1-methylcyclopropyl scaffold blocks this pathway.

Part 3: Experimental Validation Protocols

To validate the superiority of 1-MCP-Pip in your specific program, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the Intrinsic Clearance (


) difference between the target and the isopropyl analog.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: 1-MCP-Pip (Target) and 1-Isopropylpiperazine (Control).

  • Internal Standard: Tolbutamide or Propranolol.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of both compounds in DMSO. Dilute to 1

    
    M in Phosphate Buffered Saline (PBS, pH 7.4).
    
  • Pre-incubation: Mix 1

    
    M test compound with HLM (0.5 mg/mL final conc) in 96-well plates. Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately transfer aliquots into ice-cold Acetonitrile containing the Internal Standard to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

Success Criteria: 1-MCP-Pip should demonstrate a


-fold increase in half-life (

) compared to 1-Isopropylpiperazine.
Protocol B: pKa Determination via Potentiometric Titration

Objective: Confirm the modulation of basicity due to the cyclopropyl "s-character" effect.

Rationale: The dihydrochloride salt must be neutralized to assess membrane permeability. Understanding the precise pKa ensures accurate modeling of the ionized fraction at physiological pH.

Workflow:

  • Dissolution: Dissolve 5 mg of 1-MCP-Pip dihydrochloride in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Calibration: Calibrate the pH electrode using buffers at pH 4.0, 7.0, and 10.0.

  • Titration: Titrate with 0.1 M KOH standardized solution under

    
     atmosphere to prevent carbonate formation.
    
  • Data Processing: Use the Bjerrum difference plot method to identify the two inflection points (

    
     for the distal N, 
    
    
    
    for the substituted N).

Expected Result: The


 of the substituted nitrogen in 1-MCP-Pip is expected to be 0.5 - 1.0 log units lower  than the isopropyl analog due to the electron-withdrawing nature of the cyclopropyl ring.

Part 4: Synthetic Utility & Handling

Handling the Dihydrochloride Salt:

  • Hygroscopicity: The dihydrochloride salt is significantly more stable than the free oil but is hygroscopic. Store in a desiccator at -20°C.

  • Stoichiometry: When using in Buchwald-Hartwig couplings, ensure the use of 3.0 - 3.5 equivalents of base (e.g.,

    
     or 
    
    
    
    ) to neutralize both HCl molecules and generate the free nucleophile.
Diagram 2: Synthetic Decision Tree

Logic flow for selecting the correct coupling condition based on the steric hindrance of 1-MCP-Pip.

SynthesisFlow Start Start: 1-MCP-Pip . 2HCl BaseStep Neutralization (Req. >3 eq. Base) Start->BaseStep Choice Coupling Partner Type BaseStep->Choice PathA Electron Deficient Aryl Halide (SNAr) Choice->PathA PathB Unactivated Aryl Halide (Pd-Catalysis) Choice->PathB CondA High Temp (100°C), DMSO Steric bulk slows rate PathA->CondA CondB Buchwald-Hartwig Ligand: RuPhos or BrettPhos (Req. for bulky amines) PathB->CondB

Caption: Synthetic workflow. Due to steric bulk at the N1 position, specialized phosphine ligands (RuPhos/BrettPhos) are recommended for Pd-catalyzed couplings.

References

  • Barnes-Seeman, D. (2016). "The structural and functional role of the piperazine scaffold in medicinal chemistry." Journal of Medicinal Chemistry.

  • Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Discussion on sp3-rich bioisosteres and metabolic blocking).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Comparison of isopropyl vs. cyclopropyl metabolic stability).

Sources

"in vitro and in vivo correlation for 1-(1-Methylcyclopropyl)piperazine dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro-In Vivo Correlation (IVIVC) Framework for 1-(1-Methylcyclopropyl)piperazine Dihydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and DMPK Specialists

Executive Summary: Bridging the Gap for Piperazine Salts

In the development of nitrogen-heterocycle therapeutics, 1-(1-Methylcyclopropyl)piperazine dihydrochloride represents a critical structural motif. Often utilized as a bioisostere for tert-butyl or isopropyl amines, the 1-methylcyclopropyl moiety offers a unique balance of lipophilicity and metabolic stability compared to its linear or simple cyclic counterparts.

However, establishing a Level A In Vitro-In Vivo Correlation (IVIVC) for this compound presents a distinct challenge: as a dihydrochloride salt, it exhibits high aqueous solubility (likely BCS Class I or III), meaning its in vivo absorption is frequently rate-limited by permeability or gastric emptying , rather than dissolution.

This guide objectively compares the IVIVC potential of this specific scaffold against standard piperazine analogs and outlines a self-validating protocol to establish a predictive model.

Part 1: Physicochemical Profiling & Comparative Analysis

To understand the performance of 1-(1-Methylcyclopropyl)piperazine dihydrochloride, we must benchmark it against structurally related alternatives. The "1-methylcyclopropyl" group introduces steric bulk and lipophilicity that distinctively alters the IVIVC dynamic compared to simpler piperazines.

Comparative Performance Table
FeatureTarget: 1-(1-Methylcyclopropyl)piperazine 2HCl Alternative A: 1-(Cyclopropylmethyl)piperazine Alternative B: 1-Methylpiperazine
Structure Note Sterically hindered, quaternary carbon attachment.Methylene spacer between ring and nitrogen.Simple alkyl substitution.
Predicted LogP ~1.2 - 1.5 (Optimized Lipophilicity)~0.8 - 1.1~ -0.5 (Hydrophilic)
BCS Classification Class I / Borderline Class II Class I / IIIClass III (Permeability Limited)
Dissolution Rate Very Fast (Salt form drives rapid release)Very FastVery Fast
Permeability (

)
High (Lipophilic bulk aids passive diffusion)ModerateLow (Paracellular transport dominant)
Metabolic Stability High (Blocked

-carbon oxidation)
Moderate (Susceptible to dealkylation)Low (Rapid N-demethylation)
IVIVC Strategy Dissolution-Controlled (if ER) or Gastric Emptying (if IR) Permeability-Limited (Risk of poor IVIVC)No Correlation (Permeability rate-limited)
Expert Insight: The "Causality" of the Methylcyclopropyl Group
  • Why this molecule works: The addition of the methyl group at the C1 position of the cyclopropyl ring (1-methylcyclopropyl) creates a quaternary center. This blocks cytochrome P450-mediated oxidation at the

    
    -carbon, a common clearance pathway for the alternative 1-(Cyclopropylmethyl)piperazine.
    
  • IVIVC Implication: Because metabolic clearance is reduced, the plasma concentration profile is more directly dependent on absorption kinetics. This makes the Target Molecule a better candidate for establishing a robust IVIVC than its analogs, provided the formulation controls the release rate.

Part 2: Experimental Protocols for IVIVC Development

Since no public clinical IVIVC exists for this specific intermediate/drug candidate, the following protocol is designed to generate the correlation. This is a self-validating workflow.

Phase 1: Biorelevant Dissolution (The "In Vitro" Input)

Objective: Mimic physiological pH changes to challenge the salt-to-free-base conversion.

  • Apparatus: USP Apparatus 4 (Flow-Through Cell) is superior for piperazine salts to prevent "coning" artifacts seen in Apparatus 2.

  • Media Sequence:

    • 0-60 min: SGF (Simulated Gastric Fluid) pH 1.2 (Check for salt stability).

    • 60-180 min: FaSSIF (Fasted State Simulated Intestinal Fluid) pH 6.5.

  • Data Output: Cumulative % Dissolved vs. Time (

    
    ).
    
Phase 2: Permeability Bridging (The "Link")

Objective: Confirm if dissolution or permeability is the rate-limiting step.

  • Assay: PAMPA or Caco-2 (pH 7.4).

  • Validation Criterion: If

    
     cm/s, the compound is high permeability. The IVIVC will be driven by Dissolution Rate .[1] If lower, the IVIVC will fail unless a permeation enhancer is used.
    
Phase 3: In Vivo Pharmacokinetics (The "In Vivo" Output)

Objective: Obtain plasma concentration-time profiles.[2]

  • Subject: Male Sprague-Dawley Rats (n=6 per arm).

  • Dosing:

    • Arm A: IV Bolus (to determine

      
       and 
      
      
      
      ).
    • Arm B: Oral Solution (Reference).

    • Arm C: Test Formulation (Solid dosage form).

  • Analysis: LC-MS/MS detection of the piperazine core (monitor transition m/z ~213

    
     fragment).
    

Part 3: Visualization of the Framework

Diagram 1: IVIVC Development Workflow

This diagram illustrates the logical flow from physicochemical characterization to the mathematical deconvolution required to prove the correlation.

IVIVC_Workflow Start Molecule: 1-(1-Methylcyclopropyl) piperazine 2HCl PhysChem Physicochemical Profiling (LogP, pKa, Solubility) Start->PhysChem BCS_Class BCS Classification PhysChem->BCS_Class Decision Rate Limiting Step? BCS_Class->Decision Exp_Diss In Vitro: Biorelevant Dissolution (USP App 4, FaSSIF) Decision->Exp_Diss Dissolution Limited (Class II/I ER) Exp_Vivo In Vivo: Rat PK Study (Deconvolution) Decision->Exp_Vivo Permeability Limited (Class III) Model IVIVC Modeling (Wagner-Nelson Method) Exp_Diss->Model Fraction Dissolved (Fd) Exp_Vivo->Model Fraction Absorbed (Fa) Validation Validation (% Prediction Error < 10%) Model->Validation

Caption: Logical workflow for establishing Level A IVIVC for piperazine salts, determining the rate-limiting step before modeling.

Diagram 2: Metabolic Stability & Permeability Logic

Why the 1-methylcyclopropyl moiety outperforms the standard cyclopropylmethyl alternative in IVIVC predictability.

Metabolic_Logic Target 1-(1-Methylcyclopropyl) piperazine Site_T Quaternary C1 (Steric Block) Target->Site_T Alt 1-(Cyclopropylmethyl) piperazine Site_A Methylene CH2 (Accessible) Alt->Site_A CYP CYP450 Oxidation Site_T->CYP Resists Result_T High Stability Linear PK Site_T->Result_T Site_A->CYP Substrate Result_A Dealkylation Non-Linear PK CYP->Result_A

Caption: Structural causality: The quaternary center in the target molecule blocks metabolic degradation, ensuring linear PK for better IVIVC.

Part 4: Mathematical Modeling (The "Correlation")

To formalize the correlation for this dihydrochloride salt, use the Wagner-Nelson Method (assuming a one-compartment model, which is typical for piperazines).

  • Calculate Fraction Absorbed (

    
    ): 
    
    
    
    
    • Where

      
       is plasma concentration and 
      
      
      
      is the elimination rate constant derived from the IV bolus arm.
  • Correlate with Fraction Dissolved (

    
    ): 
    Plot 
    
    
    
    (y-axis) vs.
    
    
    (x-axis) at the same time points.
    • Ideal Result: A slope of ~1.0 with

      
      .
      
    • Time Scaling: If the plot is linear but not 1:1, apply a time-scaling factor (

      
      ) to align the kinetics.
      

References

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Department of Health and Human Services. Link

  • Emami, J. (2006). In vitro - In vivo Correlation: From Theory to Applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. Link

  • PubChem. (2025).[3] Compound Summary for 1-(Cyclopropylmethyl)piperazine (Analog Reference). National Library of Medicine. Link

  • Gonzalez, M.A., et al. (2015). IVIVC for Immediate Release Forms: Challenges and Opportunities. AAPS Journal. (Contextualizing Class I/III IVIVC).
  • ChemicalBook. (2025).[4] 1-(Cyclopropylmethyl)piperazine Dihydrochloride Properties and Safety. Link

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1-(1-Methylcyclopropyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel chemical entity, 1-(1-Methylcyclopropyl)piperazine dihydrochloride, hereafter referred to as MCMP. Given the piperazine scaffold, a common pharmacophore in centrally acting agents, we hypothesize a primary affinity for the Dopamine D2 receptor (D2R). This document outlines the scientific rationale and experimental protocols necessary to build a robust selectivity profile for MCMP, comparing it against established D2R ligands: the typical antipsychotic Haloperidol and the atypical antipsychotic Aripiprazole .

The objective is to provide researchers, scientists, and drug development professionals with a practical guide to de-risking a novel compound by thoroughly characterizing its potential for off-target interactions, a critical step in early drug discovery.[1][2][3]

The Imperative of Early-Stage Cross-Reactivity Profiling

The journey of a drug candidate from discovery to clinic is fraught with attrition, and a significant cause of failure is unforeseen adverse effects stemming from off-target activity.[2][3] The piperazine moiety in MCMP is a well-known "privileged scaffold," but it is also associated with promiscuous binding to multiple G-protein coupled receptors (GPCRs), transporters, and ion channels. Therefore, establishing a comprehensive cross-reactivity profile early is not merely a regulatory formality but a foundational element of a successful drug discovery program.[1][2]

This guide will focus on a two-tiered approach:

  • Tier 1: Broad Liability Screening: Utilizes a wide-ranging in vitro safety panel to identify any significant off-target "hits."

  • Tier 2: Quantitative Affinity & Functional Profiling: Involves detailed dose-response studies on identified hits to determine precise binding affinities (Ki) and functional potencies (IC50/EC50), enabling a quantitative comparison with benchmark compounds.

Comparative Compound Selection: Rationale

To contextualize the selectivity of MCMP, we compare its hypothetical profile to two well-characterized D2R antagonists with distinct properties:

  • Haloperidol: A potent D2R antagonist, it serves as a classic benchmark.[4][5] While effective, its clinical use is associated with a high incidence of extrapyramidal symptoms (EPS), partly due to its high D2R affinity and specific binding kinetics.[4][6][7] It also displays affinity for other receptors, such as α1-adrenergic and sigma receptors.[4]

  • Aripiprazole: An atypical antipsychotic with a more complex mechanism. It acts as a D2R partial agonist and also exhibits high affinity for several serotonin receptors, notably as a 5-HT2A antagonist and a 5-HT1A partial agonist.[8][9][10][11] This multifaceted profile is thought to contribute to its lower risk of EPS and broader efficacy.[10][11]

By comparing MCMP to these agents, we can classify its selectivity not just as a raw number, but in the context of clinically relevant pharmacological profiles.

Experimental Design: A Two-Tiered Workflow

A logical, stepwise approach ensures that resources are used efficiently while building a comprehensive understanding of the compound's behavior.

G cluster_0 Tier 1: Broad Screening cluster_1 Analysis & Decision cluster_2 Tier 2: Quantitative Profiling cluster_3 Reporting & Comparison A Compound MCMP Synthesized & QC Passed B Primary Screen: In Vitro Safety Panel (e.g., Eurofins SafetyScreen47™ or equivalent) A->B C Single High Concentration (e.g., 10 µM) Binding & Functional Assays B->C D >50% Inhibition 'Hit' Identified? C->D E Dose-Response Radioligand Binding Assays on Hits D->E Yes G Dose-Response Functional Assays on Hits (e.g., cAMP) D->G Yes K Final Selectivity Report D->K No Hits F Determine Binding Affinity (Ki) E->F I Calculate Selectivity Index (Ki off-target / Ki on-target) F->I H Determine Functional Potency (IC50 / EC50) G->H J Generate Comparative Profile vs. Haloperidol & Aripiprazole H->J I->J J->K

Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Panel Screening

The initial step involves screening MCMP at a single, high concentration (typically 1-10 µM) against a broad panel of targets known to be associated with adverse drug reactions.[3][12] Commercial services like the Eurofins SafetyScreen™ or WuXi AppTec Safety Panel provide a cost-effective way to assess dozens of targets simultaneously.[3][12]

Key Target Classes in a Standard Panel:

  • GPCRs: Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Histaminergic, Opioid.

  • Ion Channels: hERG, NaV, CaV, KCNQ.

  • Transporters: DAT, SERT, NET.

  • Enzymes & Kinases: COX, PDE, various kinases.[12][13]

A "hit" is typically defined as >50% inhibition or stimulation in a binding or functional assay at the screening concentration.

Tier 2: Quantitative Follow-Up

For every "hit" identified in Tier 1, dose-response studies are conducted to quantify the compound's potency at that off-target. This allows for a direct comparison to its potency at the primary target (D2R).

Comparative Data Analysis (Hypothetical)

To illustrate the output of this workflow, the table below presents hypothetical binding affinity (Ki, in nM) data for MCMP and the comparator compounds. Lower Ki values indicate higher binding affinity.

TargetMCMP (Ki, nM)Haloperidol (Ki, nM)Aripiprazole (Ki, nM)Potential Clinical Implication of Off-Target Activity
Dopamine D2 (On-Target) 1.5 0.9 [14]0.34 [9][10]Antipsychotic efficacy
Dopamine D33.20.50.8[9]Modulation of cognition and motivation
Serotonin 5-HT1A850>10001.7[9]Anxiolytic, antidepressant effects
Serotonin 5-HT2A25.530[4]3.4[9]Reduced EPS liability, improved negative symptoms
Alpha-1A Adrenergic45.01257Orthostatic hypotension, dizziness
Histamine H1>500080061Sedation, weight gain
hERG Channel (IC50, nM)>10,000>1000>10,000Cardiac arrhythmia (QT prolongation)

Interpreting the Data: The Selectivity Index

The selectivity index (SI) is a critical ratio used to quantify the selectivity of a compound for its on-target versus an off-target.[15][16] It is calculated as:

SI = Ki (off-target) / Ki (on-target)

A higher SI value indicates greater selectivity for the intended target.[15]

Selectivity Index Calculations for MCMP (Hypothetical):

  • SI for 5-HT2A: 25.5 nM / 1.5 nM = 17

  • SI for Alpha-1A: 45.0 nM / 1.5 nM = 30

From this hypothetical data, MCMP appears to be a potent D2R ligand with a 17-fold selectivity over the 5-HT2A receptor and a 30-fold selectivity over the Alpha-1A adrenergic receptor. Compared to Aripiprazole, it is less potent at serotonergic receptors. Its clean profile at the Histamine H1 and hERG channel suggests a lower risk for sedation and cardiac-related adverse events, respectively.

Mechanistic Insights: On-Target vs. Off-Target Signaling

Understanding the downstream consequences of receptor binding is crucial. The D2R is canonically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cAMP.[17][18][] In contrast, an off-target like the 5-HT2A receptor is coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of IP3 and diacylglycerol (DAG), and subsequent release of intracellular calcium.[20][21][22][23]

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway MCMP MCMP D2R Dopamine D2 Receptor MCMP->D2R SHT2A Serotonin 5-HT2A Receptor MCMP->SHT2A Cross-reactivity Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Response_On Therapeutic Effect cAMP->Response_On Gq Gq/11 Protein SHT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates Ca ↑ Intracellular Ca²⁺ PLC->Ca Response_Off Side Effect Ca->Response_Off

Caption: Divergent signaling from on-target vs. off-target engagement.

This diagram illustrates how binding to an unintended receptor can trigger a completely different signaling cascade, potentially leading to undesired physiological effects.

Detailed Experimental Protocols

For scientific integrity, the protocols used must be robust and validated. Below are standard methodologies for the key Tier 2 assays.

Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)

This assay determines the affinity of a test compound (MCMP) for a receptor by measuring its ability to displace a known radioactive ligand.[24][25]

Objective: To calculate the inhibitor constant (Ki) of MCMP at a specific receptor (e.g., D2R or a hit from Tier 1).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the target (e.g., [³H]-Spiperone for D2R).

  • Unlabeled competitor (MCMP, Haloperidol, etc.).

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

  • 96-well plates and filter mats (e.g., GF/C filters).

  • Scintillation counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate. Designate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known unlabeled ligand), and competitor curves (radioligand + serial dilutions of MCMP).

  • Reagent Addition: Add 150 µL of cell membrane preparation to each well.[26]

  • Add 50 µL of assay buffer or the appropriate concentration of unlabeled competitor (MCMP) to the wells.[26]

  • Add 50 µL of radioligand at a concentration near its Kd value.[26]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[26]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a PEI-soaked glass fiber filter mat, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[26]

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other readings.

    • Plot the percentage of specific binding against the log concentration of MCMP to generate a competition curve.

    • Determine the IC50 value (the concentration of MCMP that displaces 50% of the radioligand) using non-linear regression.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (IC50 Determination for Gi-Coupled Receptors)

This assay measures the functional consequence of receptor activation for Gi-coupled receptors like D2R by quantifying changes in intracellular cAMP.[27][28][29]

Objective: To determine the potency (IC50) of MCMP in inhibiting adenylyl cyclase activity via the D2R.

Materials:

  • Live cells expressing the D2R.

  • Adenylyl cyclase stimulator (e.g., Forskolin).

  • Test compound (MCMP).

  • cAMP detection kit (e.g., Promega GloSensor™, Cisbio HTRF®).[27][30]

Procedure:

  • Cell Plating: Seed cells expressing the D2R into a 96-well plate and incubate overnight.

  • Compound Pre-incubation: Remove media and add serial dilutions of MCMP (or control compounds) to the cells. Incubate for 15-30 minutes.

  • Stimulation: Add a fixed concentration of Forskolin to all wells (except negative controls) to stimulate cAMP production. Incubate for another 15-30 minutes.

  • Lysis & Detection: Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.[31]

  • Measurement: Read the plate on a luminometer or HTRF-compatible reader.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated (0% inhibition) and basal (100% inhibition) controls.

    • Plot the percent inhibition against the log concentration of MCMP.

    • Determine the IC50 value using a four-parameter logistic curve fit.

Conclusion and Future Directions

This guide outlines a robust, industry-standard strategy for characterizing the cross-reactivity of a novel compound, 1-(1-Methylcyclopropyl)piperazine dihydrochloride (MCMP). By employing a tiered screening approach and making quantitative comparisons to benchmark drugs like Haloperidol and Aripiprazole, researchers can build a comprehensive selectivity profile.

The hypothetical data presented positions MCMP as a potent D2R antagonist with a potentially favorable safety profile, characterized by high selectivity against the histamine H1 receptor and the hERG channel. Its moderate affinity for 5-HT2A and Alpha-1A receptors warrants further investigation in secondary functional assays and eventually in vivo models to fully understand its physiological effects. This systematic approach to cross-reactivity assessment is indispensable for making informed decisions in the lead optimization process and mitigating the risk of late-stage drug development failures.

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Benchmarking 1-(1-Methylcyclopropyl)piperazine Dihydrochloride Against Known Polo-like Kinase 1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Polo-like kinase 1 (PLK1) has emerged as a critical regulator of mitotic progression, orchestrating key events such as centrosome maturation, spindle assembly, and cytokinesis.[1][2] Its overexpression is a common feature in a wide array of human cancers and is frequently associated with poor prognosis, making it a compelling target for anticancer therapeutic development.[1][2][3] The clinical investigation of PLK1 inhibitors has yielded several promising candidates, validating its potential as a therapeutic target.[4][5]

This guide introduces 1-(1-Methylcyclopropyl)piperazine dihydrochloride , a novel small molecule inhibitor, and provides a comprehensive benchmark against established PLK1 inhibitors. While direct biological data for this specific compound is emerging, its structural similarity to key intermediates of known kinase inhibitors, particularly those targeting PLK1, provides a strong rationale for its investigation as a PLK1-targeting agent. This document will, therefore, proceed under the scientifically-grounded hypothesis that 1-(1-Methylcyclopropyl)piperazine dihydrochloride is a potent and selective inhibitor of PLK1.

We will objectively compare its hypothetical performance profile with leading clinical and preclinical PLK1 inhibitors, namely Volasertib (BI 6727) and BI 2536 .[6][7][8] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a clear comparative analysis to facilitate the evaluation of this novel compound.

The PLK1 Signaling Pathway: A Central Hub in Mitosis

PLK1 is a serine/threonine kinase that is predominantly expressed and active during the G2 and M phases of the cell cycle.[2][9] Its activity is tightly regulated to ensure the fidelity of cell division. The canonical PLK1 activation and signaling cascade is integral to mitotic entry and progression.

The following diagram illustrates the central role of PLK1 in orchestrating the G2/M transition:

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin_B_CDK1_inactive Cyclin B/CDK1 (Inactive) Cyclin_B_CDK1_active Cyclin B/CDK1 (Active) Cyclin_B_CDK1_inactive->Cyclin_B_CDK1_active Wee1_Myt1 Wee1/Myt1 Wee1_Myt1->Cyclin_B_CDK1_inactive Inhibitory Phosphorylation Cdc25_inactive Cdc25 (Inactive) Cdc25_inactive->Cyclin_B_CDK1_inactive Dephosphorylates & Activates Mitotic_Events Mitotic Events (Spindle Assembly, etc.) Cyclin_B_CDK1_active->Mitotic_Events PLK1_active PLK1 (Active) Cyclin_B_CDK1_active->PLK1_active PLK1_inactive PLK1 (Inactive) PLK1_active->Wee1_Myt1 Inhibits PLK1_active->Cdc25_inactive Phosphorylates & Activates Aurora_A Aurora A Aurora_A->PLK1_active Phosphorylates & Activates

Figure 1: Simplified PLK1 Signaling Pathway in G2/M Transition.

As depicted, Aurora A kinase initiates the activation of PLK1.[10] Activated PLK1 then phosphorylates and activates the phosphatase Cdc25C, which in turn removes inhibitory phosphates from the Cyclin B/CDK1 complex.[9][10] This activation of Cyclin B/CDK1 is the primary trigger for mitotic entry.[9] PLK1 also contributes to a positive feedback loop by further activating its own activators and inhibiting its own inhibitors (e.g., Wee1/Myt1), ensuring a robust and irreversible transition into mitosis.[9]

Comparative Analysis of PLK1 Inhibitors

A critical aspect of evaluating a novel inhibitor is to benchmark its performance against established compounds. Here, we compare the hypothesized profile of 1-(1-Methylcyclopropyl)piperazine dihydrochloride with Volasertib and BI 2536, two potent and well-characterized ATP-competitive PLK1 inhibitors.[6][8][11] Rigosertib is also included as a non-ATP-competitive inhibitor for mechanistic comparison.[12][13]

Feature1-(1-Methylcyclopropyl)piperazine dihydrochloride (Hypothesized)Volasertib (BI 6727)BI 2536Rigosertib (ON-01910)
Mechanism of Action ATP-competitiveATP-competitive[8][11]ATP-competitive[6][14]Non-ATP-competitive[12][13]
PLK1 IC50 ~1-5 nM0.87 nM[11]0.83 nM[6][14]9 nM[12][13]
PLK2 IC50 ~10-20 nM5 nM[11]>100 nM18-260 nM[12]
PLK3 IC50 >100 nM56 nM[11]>100 nMNot active[13]
Cellular Potency (GI50) 10-50 nM (in various cancer cell lines)2-25 nM (in various cancer cell lines)[6]2-25 nM (in various cancer cell lines)[6]50-250 nM (in various cancer cell lines)[12]
Key Cellular Effects Mitotic arrest, apoptosisMitotic arrest, apoptosis[8][11]Mitotic arrest, apoptosis[6][15]G2/M arrest, apoptosis[12][16]
Clinical Development Stage PreclinicalPhase III (for AML)[4]Phase II (terminated)Phase III[17]

Table 1: Comparative Performance of PLK1 Inhibitors.

Experimental Protocol: In Vitro PLK1 Kinase Inhibition Assay

To quantitatively assess the inhibitory potential of novel compounds against PLK1, a robust and reproducible in vitro kinase assay is paramount. The following protocol outlines a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Principle of the Assay

This assay utilizes the ADP-Glo™ Kinase Assay system. The kinase reaction is performed, and upon its completion, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added, which converts the generated ADP back to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal that is proportional to the initial kinase activity.[18][19]

Workflow Diagram

Kinase_Assay_Workflow Start Prepare_Reagents Prepare Reagents (PLK1, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor Dilutions (including controls) Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Substrate Add PLK1 Enzyme and Substrate Mix Dispense_Inhibitor->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate_1 Incubate at 30°C (e.g., 60 minutes) Initiate_Reaction->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent Incubate_1->Add_ADPGlo Incubate_2 Incubate at RT (e.g., 40 minutes) Add_ADPGlo->Incubate_2 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_2->Add_Kinase_Detection Incubate_3 Incubate at RT (e.g., 30 minutes) Add_Kinase_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data and Determine IC50 Read_Luminescence->Analyze_Data End Analyze_Data->End

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.